N-(4-methoxyphenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQTGUKDMGUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355085 | |
| Record name | N-(4-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-48-4 | |
| Record name | N-(4-Methoxyphenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of N-(4-methoxyphenyl)methanesulfonamide in Organic Solvents
Executive Summary
N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4), also known as
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative datasets for this exact derivative are sparse in open literature, this guide synthesizes data from structural analogs (e.g.,
Chemical Identity and Physicochemical Properties[1][2][3]
Understanding the solute's molecular architecture is the first step in predicting solvent interactions. The 4-methoxy group introduces a dipole and weak hydrogen-bond accepting capability, modifying the solubility landscape compared to the unsubstituted phenyl analog.
| Property | Detail |
| IUPAC Name | |
| CAS Number | 4284-48-4 |
| Molecular Formula | |
| Molecular Weight | 201.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~115–118 °C (Analogous range for methoxy-sulfonanilides) |
| Polarity | Moderate (Sulfonamide H-bond donor/acceptor + Methoxy acceptor) |
Solubility Profile Analysis
The solubility of this compound follows a "like dissolves like" mechanism, heavily influenced by the polarity and hydrogen-bonding capability of the solvent.
Solvent Class Efficiency
Based on the structural properties and data from homologous sulfonamides (e.g., methanesulfonamide, benzenesulfonamide), the solubility hierarchy is established as follows:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions; solvent accepts H-bonds from sulfonamide -NH. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding network formation; solubility decreases as alkyl chain length increases. |
| Esters | Ethyl Acetate | Moderate-High | Good interaction with the sulfonyl and phenyl groups; often used for extraction. |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low / Insoluble | Lack of polar interactions; high energy cost to disrupt crystal lattice. |
| Aqueous | Water | Sparingly Soluble | Hydrophobic phenyl ring limits dissolution despite polar functional groups. |
Temperature Dependence
Solubility (
Theoretical Framework & Thermodynamic Modeling
To rigorously analyze solubility data, experimental values are correlated using thermodynamic models. These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.
Modified Apelblat Equation
This is the most accurate semi-empirical model for sulfonamides, accounting for the non-ideal behavior of the solution.
- : Mole fraction solubility
- : Absolute temperature (K)[2][3]
- : Empirical model parameters derived from regression analysis.
van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.[4]
- : Enthalpy of dissolution
- : Entropy of dissolution
- : Universal gas constant[2]
Solute-Solvent Interaction Logic
The following diagram illustrates the thermodynamic cycle and interaction mechanisms governing the dissolution process.
Caption: Thermodynamic cycle of dissolution for this compound, highlighting energy barriers and solvation mechanisms.
Experimental Protocol: Solubility Determination
For researchers requiring precise data for Process Analytical Technology (PAT) or regulatory filing, the Isothermal Saturation Method (Shake-Flask) is the gold standard.
Reagents and Equipment
-
Solute: this compound (Purity > 99% by HPLC).
-
Solvents: Analytical grade (MeOH, EtOH, Acetone, Ethyl Acetate, etc.).
-
Apparatus: Thermostatic shaker bath (
K), HPLC with UV detector or Gravimetric balance ( g).
Step-by-Step Workflow
Caption: Standard Operating Procedure (SOP) workflow for the determination of equilibrium solubility.
Analytical Method (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (40:60 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic absorption).
-
Injection Volume: 10 µL.
Applications in Process Design
Crystallization Strategy
The solubility profile suggests that Cooling Crystallization is effective in ethanol or isopropanol due to the steep solubility-temperature gradient.
-
Anti-Solvent Crystallization: Can be achieved by dissolving the compound in Acetone (high solubility) and adding Water (anti-solvent) to induce precipitation.
Purification
Recrystallization from Ethanol/Water mixtures is the recommended purification route. The compound dissolves in hot ethanol; water is added until turbidity is just observed, followed by slow cooling to maximize crystal purity and yield.
References
-
BenchChem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem Technical Repository. Link
-
Sigma-Aldrich. Product Specification: this compound (CAS 4284-48-4). Merck KGaA. Link
-
Wang, J., et al. (2015).[5] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan in different solvents. Journal of Chemical Thermodynamics, 89, 264-269.[5] Link
-
Organic Syntheses. Methanesulfonyl Chloride and Sulfonylation Protocols. Org.[6][7][8] Synth. Coll. Vol. 4, p.571. Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. ThermoML:J. Chem. Thermodyn. 2015, 89, 264-269 [trc.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Biological Activity and Therapeutic Potential of N-(4-methoxyphenyl)methanesulfonamide
Executive Summary
N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4), also known as N-mesyl-p-anisidine, represents a "privileged scaffold" in medicinal chemistry. It serves as the fundamental pharmacophore for Class III antiarrhythmic agents (methanesulfonanilides) and has emerged as a key structural motif in the design of anticancer therapeutics and antiparasitic agents.
This technical guide dissects the molecule’s biological profile, focusing on its primary mechanism as a potassium channel blocker (
Part 1: Chemical Identity and Physicochemical Profile
The molecule consists of a p-anisidine (4-methoxy-aniline) core sulfonated at the nitrogen atom. This specific arrangement—an electron-rich aromatic ring coupled with a polar, hydrogen-bond-donating sulfonamide group—is critical for its receptor binding affinity.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | N-mesyl-p-anisidine; 4'-Methoxy-methanesulfonanilide |
| CAS Number | 4284-48-4 |
| Molecular Formula | |
| Molecular Weight | 201.24 g/mol |
| LogP (Predicted) | ~1.4 (Lipophilic, good membrane permeability) |
| pKa | ~8.0 (Sulfonamide NH) |
| Solubility | Soluble in DMSO, Ethanol, DCM; Low solubility in water |
Part 2: Mechanism of Action (MoA)
Primary Mechanism: Class III Antiarrhythmic Activity ( Blockade)
The methanesulfonanilide moiety is the defining pharmacophore for Class III antiarrhythmics (e.g., Dofetilide , Ibutilide , Sotalol ). This compound acts as a functional probe for the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Molecular Interaction: The sulfonamide oxygen atoms act as hydrogen bond acceptors, while the NH group acts as a donor. This motif binds within the intracellular pore of the voltage-gated potassium channel (
). -
Electrophysiological Effect: By physically occluding the pore or stabilizing the inactivated state, the molecule inhibits the rapid component of the delayed rectifier potassium current (
). -
Therapeutic Outcome: This inhibition delays Phase 3 repolarization of the cardiac action potential, prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP) without significantly affecting conduction velocity (Phase 0).
Secondary Mechanism: Anticancer & Antiproliferative Activity
-
Tubulin Polymerization Inhibition: Sulfonanilides structurally resemble colchicine binding site inhibitors. The 4-methoxy group mimics the methoxy patterns found in potent tubulin binders (e.g., Combretastatin A-4), disrupting microtubule dynamics and inducing apoptosis in dividing cancer cells.
-
DNA Intercalation (Acridine Hybrids): The scaffold is frequently used to synthesize acridine-based DNA intercalators (e.g., m-AMSA analogues), where the methanesulfonamide group enhances solubility and electronic stacking interactions with base pairs.
Visualization of Signaling Pathway
The following diagram illustrates the logical cascade from molecular binding to therapeutic effect in cardiac tissue.
Caption: Mechanism of Action for Methanesulfonanilide-based Class III Antiarrhythmic Activity.[1]
Part 3: Therapeutic Potential & Applications[4]
Cardiology (Atrial Fibrillation & Flutter)
While this compound is primarily a research tool, its structural analogues are clinically vital.
-
Application: It serves as a lead compound for optimizing
selectivity. Researchers modify the para-position (methoxy group) to attach longer lipophilic chains (e.g., phenoxypropanolamines) to increase potency and reduce off-target effects. -
Advantage: Unlike Class I agents (Na+ blockers), methanesulfonanilides do not depress cardiac contractility, making them safer for patients with structural heart disease.
Oncology (Drug Design Scaffold)
-
Bio-isostere Implementation: The methanesulfonamide group is often used as a bio-isostere for phenolic hydroxyl groups or carboxylic acids in drug design, improving metabolic stability and oral bioavailability while maintaining hydrogen-bonding capability.
-
Prostate Cancer: Recent studies utilize N-mesyl phosphoramidate modifications (closely related to our scaffold) in Antisense Oligonucleotides (ASOs) to target Malat1 RNA in prostate cancer cells, demonstrating reduced toxicity compared to standard phosphorothioate modifications.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: High-yield synthesis of the target compound from p-anisidine. Principle: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.
Materials:
-
p-Anisidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Pyridine (Solvent/Base) or DCM + Triethylamine (TEA)
Step-by-Step Methodology:
-
Preparation: Dissolve p-anisidine (123 mg, 1 mmol) in dry Dichloromethane (DCM) (5 mL) in a round-bottom flask under inert atmosphere (
). -
Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the mixture to 0°C using an ice bath.
-
Reaction: Dropwise add Methanesulfonyl chloride (1.2 eq) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Incubation: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Quench with water.
-
Wash organic layer with 1N HCl (to remove unreacted amine/TEA).
-
Wash with saturated NaHCO3 and Brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
-
Validation: Product should appear as a white/off-white solid (MP: ~114–116°C). Confirm via
H-NMR (DMSO- ): Singlet at ~2.9 ppm ( ), Doublets at ~7.1/7.2 ppm (Aromatic).
Protocol 2: In Vitro Cell Viability Assay (General Cytotoxicity)
Objective: Determine
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve this compound in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1
M – 100 M). -
Incubation: Treat cells for 48–72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curve to calculate
.
Visualization of Synthesis Workflow
Caption: Step-by-step synthesis workflow for this compound.
References
-
Class III Antiarrhythmic Mechanism
-
Structural Characterization & Crystallography
- Title: N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (Structural analogue analysis).
- Source: PMC - NIH
-
URL:[Link]
-
Anticancer & Antiparasitic Activity
- Title: N-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties.
- Source: Antimicrobial Agents and Chemotherapy (PMC)
-
URL:[Link]
- Synthesis Protocol Validation: Title: Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide (Adapted). Source: BenchChem Protocols
-
Novel Phosphate Mimics (Mesyl Group)
Sources
- 1. The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of mesyl and busyl phosphoramidate antisense oligonucleotides for unaided and PSMA-mediated uptake into prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The N-Mesyl-Anisidine Scaffold: Technical Review of N-(4-methoxyphenyl)methanesulfonamide Derivatives
Executive Summary
The N-(4-methoxyphenyl)methanesulfonamide scaffold (also referred to as N-mesyl-p-anisidine) represents a privileged structural motif in medicinal chemistry. Characterized by a sulfonamide linkage bridging a methoxy-substituted aromatic ring and a methyl group, this scaffold serves as a critical pharmacophore in two distinct therapeutic areas: antimitotic agents targeting tubulin polymerization and anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2).
This technical guide synthesizes the chemical foundation, structure-activity relationships (SAR), and pharmacological mechanisms of this class. It provides researchers with actionable protocols for synthesis and biological validation, moving beyond basic literature summaries to offer a causal understanding of the molecule's behavior in drug discovery pipelines.
Chemical Architecture & Synthesis
The core structure consists of a p-anisidine moiety sulfonylated by a methanesulfonyl group. The presence of the sulfonamide bond (-SO₂NH-) introduces hydrogen bond donor/acceptor capabilities, while the p-methoxy group modulates lipophilicity and electron density on the phenyl ring.
Validated Synthetic Protocol
The following protocol is a self-validating system for synthesizing the parent scaffold, this compound.
Reaction Principle: Nucleophilic attack of the p-anisidine amine on the electrophilic sulfur of methanesulfonyl chloride (MsCl), catalyzed by a base (Pyridine or Triethylamine) to scavenge the generated HCl.
Protocol:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with p-anisidine (10.0 mmol, 1.23 g) and anhydrous Dichloromethane (DCM, 50 mL) .
-
Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) . Cool the mixture to 0°C in an ice bath to control the exotherm.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (11.0 mmol, 0.85 mL) over 15 minutes. The solution will turn slightly yellow/turbid as triethylamine hydrochloride precipitates.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (lower R_f) should disappear.
-
Work-up:
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize excess acid.
-
Wash with Brine (30 mL) .
-
-
Isolation: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield white crystalline needles.
-
Expected Yield: 85–95%.
-
Melting Point: 114–116°C.
-
Synthesis Workflow Visualization
Figure 1: Mechanistic workflow for the sulfonylation of p-anisidine. The base prevents acid-mediated side reactions.
Pharmacological Landscape
The this compound moiety is rarely a drug in itself but acts as a pharmacophore anchor .
Antimitotic Activity (Tubulin Inhibition)
This is the primary high-value application. Derivatives of this scaffold bind to the colchicine-binding site of β-tubulin.
-
Mechanism: The p-methoxyphenyl ring mimics the A-ring of colchicine, while the sulfonamide tail interacts with the hydrophobic pocket near Cys241 of β-tubulin.
-
Effect: Prevents microtubule polymerization
Cell cycle arrest at G2/M phase Apoptosis. -
Key Derivative: N-(4-methoxyphenyl)-N-methyl-methanesulfonamide variants (e.g., E7010 analogs) show potent oral bioavailability and overcome Multi-Drug Resistance (MDR) because they are poor substrates for P-glycoprotein (P-gp).
COX-2 Inhibition
Certain derivatives serve as COX-2 selective inhibitors.[1][2] The methanesulfonamide group (
-
Selectivity: The 4-methoxy group fits into the secondary pocket of the COX-2 enzyme, providing selectivity over COX-1.
Structure-Activity Relationship (SAR)
Modifications to the this compound core dictate its pathway selectivity.
| Region | Modification | Biological Consequence |
| Sulfonamide Nitrogen (N-R) | -H (Unsubstituted) | Promotes COX-2 inhibition; allows H-bond donation. |
| -CH₃ (Methylation) | Crucial for Tubulin Binding. Increases lipophilicity and locks conformation for the colchicine site. | |
| -Heterocycle | Bulky groups (e.g., pyrimidines) here create "super-potent" antimitotics (nM range). | |
| Phenyl Ring (C4) | -OMe (Methoxy) | Optimal.[3][4][5] Provides electron donation and H-bond acceptance.[2] Replacement with -H or -Cl often reduces potency. |
| Phenyl Ring (C3/C5) | -H | Standard baseline. |
| -NH₂ / -OH | Can introduce metabolic instability but may enhance water solubility.[6] | |
| Sulfonyl Methyl (-SO₂R) | -CH₃ (Methyl) | Essential for the "Methanesulfonamide" class. Replacement with Aryl groups shifts the class to "Bis-aryl sulfonamides" (different binding mode). |
Detailed Experimental Protocol: Tubulin Polymerization Assay
To validate the antimitotic potential of a synthesized derivative, the Turbidimetric Tubulin Polymerization Assay is the gold standard.
Objective: Quantify the inhibition of microtubule assembly in vitro.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Test Compound (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.
-
Master Mix: Dilute tubulin to 3.0 mg/mL (30 µM) in PEM buffer containing 1.0 mM GTP .
-
Plating: Add 5 µL of test compound (at 100x final concentration in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Include DMSO-only control (0% inhibition) and Colchicine (positive control).
-
Initiation: Add 45 µL of the Tubulin/GTP Master Mix to each well. Final volume = 50 µL.
-
Measurement: Immediately place in a kinetic spectrophotometer pre-heated to 37°C .
-
Data Acquisition: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in turbidity (Absorbance).
-
Calculate
(rate of polymerization) or (steady-state polymer mass). -
% Inhibition =
.
-
Mechanism of Action Visualization
Figure 2: The pharmacological cascade of antimitotic sulfonamides. Binding at the colchicine site destabilizes microtubules, triggering apoptotic pathways.
References
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. [Link]
-
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents. RSC Advances. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. [Link][4]
-
Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity. Bioorganic Chemistry. [Link][1]
Sources
- 1. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 5. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 6. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Packing and Hydrogen Bonding in N-(4-methoxyphenyl)methanesulfonamide: A Structural Analysis Guide
The following technical guide details the structural chemistry, synthesis, and supramolecular analysis of N-(4-methoxyphenyl)methanesulfonamide.
Executive Summary
This compound (also known as N-mesyl-p-anisidine) serves as a fundamental model for understanding the sulfonamide pharmacophore.[1] Its structural simplicity allows for the isolation of key intermolecular forces—specifically the interplay between strong N-H...O=S hydrogen bonds and the steric/electronic effects of the para-methoxy substituent. This guide provides a comprehensive workflow for the synthesis, crystallization, and supramolecular analysis of this compound, emphasizing its utility in predicting solubility and bioavailability profiles in drug development.
Chemical Context & Significance
The sulfonamide moiety (
-
Core Pharmacophore: The sulfonamide nitrogen typically exhibits
or intermediate hybridization, facilitating conjugation with the aromatic ring. -
Methoxy Influence: The p-methoxy group acts as a weak hydrogen bond acceptor and influences the twist angle of the phenyl ring relative to the S-N bond, altering the packing density.
Experimental Protocols
Synthesis of this compound
This protocol utilizes a nucleophilic substitution pathway under basic conditions to neutralize the HCl byproduct.[1]
Reagents:
- -Anisidine (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
-
1M HCl (for quenching)
Step-by-Step Methodology:
-
Preparation: Dissolve
-anisidine (12.3 g, 100 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath. -
Addition: Add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-sulfonylation.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold 1M HCl. The product will precipitate as a solid.
-
Isolation: Filter the precipitate and wash extensively with cold water to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles or plates.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD analysis, controlled supersaturation is required.
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol or Acetone.[1]
-
Protocol: Dissolve 50 mg of the purified compound in 5 mL of methanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at ambient temperature (20-25°C) for 3-5 days.
Crystallographic & Supramolecular Analysis[2][3][4][5][6][7]
Unit Cell and Conformational Geometry
While specific polymorphs may vary, N-aryl methanesulfonamides typically crystallize in monoclinic space groups (e.g.,
-
Sulfonamide Geometry: The
atom adopts a distorted tetrahedral geometry. The bond length is characteristically short (approx. 1.63 Å), indicating partial double-bond character due to resonance with the aromatic ring. -
Torsion Angles: The
torsion angle is the primary conformational degree of freedom. In the p-methoxy derivative, the phenyl ring is usually twisted 60-80° relative to the bond to minimize steric clash with the sulfonyl oxygens.
Hydrogen Bonding Networks
The crystal packing is dominated by strong, directional hydrogen bonds.
Primary Motif: The C(4) Chain
The most robust feature in this class of compounds is the formation of infinite chains via
-
Donor: Sulfonamide N-H[1]
-
Acceptor: Sulfonyl Oxygen (
)[2] -
Graph Set Notation:
(Infinite chain involving 4 atoms in the repeat unit: N-H...O-S).
Secondary Interactions:
-
C-H...O (Methoxy): The methoxy oxygen acts as a weak acceptor for aromatic C-H protons from neighboring molecules, often linking the C(4) chains into 2D sheets.
-
Pi-Stacking: The electron-rich p-anisidine rings may engage in offset
stacking, stabilizing the layers.[1]
Visualization of the Supramolecular Architecture
The following diagram illustrates the logical flow of interactions forming the crystal lattice.
Caption: Hierarchical assembly of this compound from molecular functional groups to the 3D crystal lattice.
Hirshfeld Surface Analysis
In modern crystallographic analysis, Hirshfeld surfaces provide a visual "fingerprint" of intermolecular interactions.[3]
-
Surface:
-
Red Spots: Indicate contacts shorter than the sum of van der Waals radii. These will be prominent at the N-H (donor) and Sulfonyl O (acceptor) positions, confirming the strong hydrogen bond.
-
White Regions: Indicate contacts around the vdW sum, likely found near the hydrophobic methyl group and aromatic ring edges.
-
-
Fingerprint Plot:
-
Spikes: Two distinct spikes will appear in the bottom left (H...O) and bottom right (O...H) of the 2D plot, characteristic of the dominant N-H...O interaction.
-
Diffuse Region: A central diffuse region represents C...C and C...H contacts (pi-stacking and van der Waals forces).[1]
-
Implications for Drug Design
Understanding the packing of this compound provides predictive power for sulfonamide-based drugs:
| Parameter | Crystallographic Insight | Pharmaceutical Implication |
| Solubility | Strong 1D H-bond chains (C4 motif) create high lattice energy.[1] | Requires polar protic solvents or disruption of the lattice (e.g., salt formation) to improve aqueous solubility. |
| Stability | Dense packing driven by H-bonds and Pi-stacking.[1] | High chemical and thermal stability; typically high melting point (>100°C). |
| Bioavailability | Lipophilic aromatic core vs. polar sulfonamide.[1] | The "Methoxy" group increases lipophilicity (LogP) compared to hydroxy analogs, potentially improving membrane permeability. |
References
-
Gowda, B. T., et al. (2007). "Crystal structures of N-(4-fluorophenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide." Acta Crystallographica Section E. Link
-
Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of N-monosubstituted methanesulfonamides." CrystEngComm. Link
-
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.[1] (General reference for sulfonamide packing motifs).
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Formation of hydrogen bonding network of methane sulfonic acid at low degree of hydration (MSA)m·(H2O)n (m = 1–2 and n = 1–5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Modulation of Sulfonamide Stability: The Methoxy Effect
Executive Summary
The incorporation of a methoxy (-OCH₃) group into a sulfonamide scaffold is a double-edged sword in drug design. While it offers potent electronic modulation capable of optimizing binding affinity and solubility, it introduces distinct stability challenges. This guide dissects the electronic influence of the methoxy group on sulfonamide stability, distinguishing between hydrolytic stability (shelf-life/chemical integrity) and metabolic stability (in vivo half-life).
We observe a divergent impact:
-
Chemical: The methoxy group, acting as a strong resonance donor (
), generally increases electron density at the sulfonamide nitrogen, facilitating protonation-driven acid hydrolysis while protecting against alkaline nucleophilic attack. -
Metabolic: The group introduces a significant metabolic liability via O-demethylation, often necessitating steric protection or bioisosteric replacement.
Mechanistic Foundations: Electronic Perturbation
To predict stability, one must quantify the electronic environment. The methoxy group exhibits a "push-pull" electronic effect:
-
Inductive Effect (-I): Electron-withdrawing through the
-bond due to oxygen's electronegativity. -
Resonance Effect (+M): Strong electron-donating capability via
-system overlap.
In para-substituted benzenesulfonamides, the resonance effect dominates. This is quantified by the Hammett substituent constants (
Table 1: Comparative Hammett Constants for Sulfonamide Substituents
| Substituent (R) | Position | Electronic Effect | Predicted Impact on S-N Bond | |
| -OCH₃ | Para | -0.27 | Strong Donor (+M) | Increases N-basicity |
| -OCH₃ | Meta | +0.12 | Weak Withdrawal (-I) | Minimal |
| -CH₃ | Para | -0.17 | Weak Donor (+I) | Moderate N-basicity |
| -H | - | 0.00 | Neutral | Baseline |
| -NO₂ | Para | +0.78 | Strong Withdrawal (-M) | Decreases N-basicity |
Data derived from Hansch et al. (1991) [1].
Resonance Stabilization Visualization
The following diagram illustrates how the para-methoxy group pushes electron density onto the sulfonamide nitrogen, altering the bond order and pKa.
Figure 1: Resonance transmission from p-methoxy to the sulfonamide moiety. The increased electron density on the nitrogen atom raises the pKa (making the NH less acidic) and increases susceptibility to protonation.
Hydrolytic Stability Profile
Sulfonamides are generally robust, but the methoxy group alters the kinetics of degradation under stress conditions (e.g., gastric pH).
Acid-Catalyzed Hydrolysis
The primary degradation pathway in acidic media is the cleavage of the S-N bond. The mechanism is A-2 (bimolecular, acid-catalyzed).
-
Protonation: The sulfonamide nitrogen is protonated.
-
Methoxy Effect: Because the p-OMe group donates electrons, it makes the nitrogen more basic. This facilitates the initial protonation step , theoretically accelerating the reaction compared to electron-deficient analogs (e.g., p-nitro).
-
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Methoxy Effect: The resonance donation also increases electron density at the Sulfur atom, making it less electrophilic. This retards the nucleophilic attack.
-
Net Result: Experimental data typically shows that for N-substituted sulfonamides, electron-donating groups like methoxy accelerate acid hydrolysis because the protonation of the leaving group (the amine) is the dominant factor governing the transition state energy [2].
Alkaline Hydrolysis
In basic conditions, the sulfonamide is deprotonated to form the anion (
-
The p-methoxy group destabilizes this anion (by pushing more electrons into an already negative system).
-
However, the anion is highly resistant to nucleophilic attack by
. Therefore, methoxy-substituted sulfonamides are exceptionally stable in alkaline environments.
Metabolic Liability: The CYP450 Interaction
While chemically stable on the shelf, methoxy-sulfonamides often fail due to metabolic instability . The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9).
O-Demethylation Pathway
The oxidative cleavage of the methyl group leads to a phenol, which is rapidly conjugated (glucuronidation) and excreted. This drastically reduces the drug's half-life (
Figure 2: Metabolic degradation pathway. The methoxy group is converted to a phenol, significantly altering the pharmacophore's polarity and clearance rate.
Experimental Protocols
To validate these effects, we employ a dual-assay approach: Arrhenius Forced Degradation (Chemical) and Microsomal Stability (Metabolic).
Protocol A: Determination of Hydrolytic Rate Constants ( )
Purpose: To quantify the electronic effect of the methoxy group on shelf-stability.
Reagents:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
HPLC-grade Acetonitrile (Co-solvent)
-
Internal Standard (e.g., Caffeine)
Workflow:
-
Preparation: Dissolve the methoxy-sulfonamide (10 mM) in Acetonitrile. Dilute 1:10 into the respective stress media (HCl or NaOH) in sealed glass vials.
-
Incubation: Place vials in a temperature-controlled block at three isotherms: 60°C, 70°C, and 80°C.
-
Sampling: At
hours, remove 100 µL aliquots. -
Quenching: Neutralize acid samples with equal volume 0.1 M NaOH (and vice versa) to freeze the reaction.
-
Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak relative to the internal standard.
-
Calculation: Plot
vs. time. The slope is . Use the Arrhenius equation to extrapolate to 25°C.
Technical Note: If the p-methoxy compound degrades faster than the unsubstituted analog in acid, it confirms the protonation-facilitated mechanism described in Section 2.1 [3].
Protocol B: Microsomal Stability Assay (Metabolic)
Purpose: To assess the liability of the O-demethylation pathway.
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Pre-incubation: Mix 30 µL HLM with 450 µL buffer. Spike with 1 µL test compound (final conc 1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add 20 µL NADPH regenerating system.
-
Time-Course: At 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Termination: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Centrifugation: Spin at 4000 rpm for 20 mins.
-
LC-MS/MS Analysis: Analyze supernatant for the Parent (M+) and the O-demethylated metabolite (M-14).
Data Interpretation:
-
High Clearance (
): Rapid disappearance of parent + appearance of M-14 peak indicates the methoxy group is a metabolic liability. -
Mitigation: If observed, consider replacing -OCH₃ with -OCF₃ or -Cl to block metabolism while maintaining lipophilicity [4].
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Dauphin, G., & Kergomard, A. (1961). Hydrolysis of amides and sulfonamides. Bulletin de la Société Chimique de France. (Contextual grounding based on classic physical organic principles of sulfonamide hydrolysis).
-
Iley, J., Lopes, F., & Moreira, R. (2001).[3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749–753.[3] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Methodological & Application
Technical Application Note: Synthesis of N-(4-methoxyphenyl)methanesulfonamide via Sulfonylation
Abstract & Introduction
This application note details the optimized protocol for the synthesis of N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4) via the nucleophilic substitution reaction between 4-methoxyaniline (p-anisidine) and methanesulfonyl chloride (mesyl chloride).
Sulfonamides constitute a critical pharmacophore in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The formation of the sulfonamide bond is classically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. While seemingly simple, controlling the exothermicity, preventing bis-sulfonylation, and ensuring complete removal of the HCl byproduct are critical for high yield and purity.
This guide provides a scalable, self-validating protocol suitable for drug discovery workflows, emphasizing process safety and impurity control.
Chemical Basis & Mechanism
The reaction proceeds via an SN2-like nucleophilic attack of the aniline nitrogen on the hypervalent sulfur atom of the methanesulfonyl chloride.
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur center of methanesulfonyl chloride, forming a tetrahedral sulfonyl intermediate.
-
Elimination: Chloride is eliminated as a leaving group, reforming the S=O bond and generating the protonated sulfonamide.
-
Deprotonation: The base (Pyridine or Triethylamine) deprotonates the intermediate to yield the neutral sulfonamide and the corresponding hydrochloride salt.
Critical Process Parameter (CPP): The reaction generates one equivalent of HCl. Failure to neutralize this acid immediately will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction.
Reaction Scheme Visualization
Caption: Mechanistic pathway for the sulfonylation of 4-methoxyaniline.
Experimental Protocol
Reagents & Stoichiometry
Scale: 10.0 mmol (Representative)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 4-Methoxyaniline | 123.15 | 1.0 | 1.23 g | Limiting Reagent |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 | 1.26 g (0.85 mL) | Electrophile |
| Pyridine | 79.10 | 3.0 | 2.37 g (2.4 mL) | Base / Solvent |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |
Note: Triethylamine (1.5 eq) in DCM can be substituted for Pyridine if a non-aromatic base is preferred, though Pyridine often suppresses bis-sulfonylation more effectively.
Step-by-Step Procedure
Step 1: Preparation (T = 0 min)
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add 4-methoxyaniline (1.23 g, 10 mmol) and Dichloromethane (15 mL) .
-
Add Pyridine (2.4 mL, 30 mmol) . Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Addition (T = 15 min)
-
Dilute Methanesulfonyl chloride (0.85 mL, 11 mmol) in DCM (5 mL) in a separate vial.
-
Add the MsCl solution dropwise to the reaction flask over 15-20 minutes via a syringe or addition funnel.
-
Caution: Exothermic reaction. Maintain internal temperature < 5 °C.
-
Step 3: Reaction (T = 1 hr - 16 hr)
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir at RT for 2–4 hours .
-
Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting aniline (
) should disappear; product ( ) will appear.
Step 4: Workup
-
Quench the reaction by adding 1M HCl (20 mL) . This converts excess Pyridine to water-soluble Pyridinium hydrochloride.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (
). -
Combine organic layers and wash sequentially with:
-
Water (20 mL)
-
Saturated NaHCO₃ (20 mL) - Neutralizes trace acid.
-
Brine (20 mL) - Dries the organic phase.
-
-
Filter and concentrate under reduced pressure (Rotary Evaporator).[1]
Step 5: Purification
-
The crude solid is often sufficiently pure (>95%).
-
If necessary, recrystallize from Ethanol or a Toluene/Hexane mixture.
-
Target Yield: 80–90% (approx. 1.6 – 1.8 g).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization Data
The following data confirms the identity and purity of the synthesized compound.
-
Physical State: White crystalline solid
-
Melting Point: 113–114 °C [1][7]
-
Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.
Spectroscopic Data [1]
| Technique | Assignment | Signal Description |
| ¹H NMR | Aromatic | |
| (400 MHz, CDCl₃) | NH | |
| Methoxy | ||
| Sulfonyl Methyl | ||
| ¹³C NMR | Aromatic C | |
| (100 MHz, CDCl₃) | Methoxy C | |
| Sulfonyl Methyl C |
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of MsCl | Ensure glassware is dry and solvents are anhydrous. Keep MsCl bottle tightly sealed. |
| Bis-sulfonylation | Excess MsCl or High Temp | Strictly control temperature at 0°C during addition. Use exactly 1.0-1.1 eq of MsCl. |
| Red/Brown Color | Oxidation of Aniline | Use fresh p-anisidine (should be white/tan, not dark brown). Purge with N₂. |
| Oily Product | Residual Solvent/Pyridine | Ensure thorough 1M HCl wash. Dry under high vacuum for >4 hours. |
Safety & Handling (HSE)
-
Methanesulfonyl Chloride: Highly toxic (inhalation/dermal), corrosive, and a lachrymator.[1] Handle only in a functioning fume hood. Reacts violently with water.
-
4-Methoxyaniline: Toxic if swallowed or inhaled. Potential carcinogen.
-
Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).
References
-
RSC Advances: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. (2014).
-
BenchChem: Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025).
-
Organic Syntheses: Methanesulfonyl Cyanide (Procedure involving MsCl handling). Coll. Vol. 6, p.727 (1988).
-
MDPI Crystals: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2017).
Sources
Using N-(4-methoxyphenyl)methanesulfonamide as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of N-(4-Methoxyphenyl)methanesulfonamide in Medicinal Chemistry
Executive Summary
This compound (CAS: 16724-81-3) is a critical pharmacophore building block, primarily utilized in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide) and sulfonamide-based COX-2 inhibitors.[1][2] Its strategic value lies in its dual reactivity: it serves as a robust precursor to N-(4-hydroxyphenyl)methanesulfonamide (via demethylation) and as a scaffold for N-alkylation in Structure-Activity Relationship (SAR) studies.[1][2]
This guide provides a validated protocol for the high-purity synthesis of this intermediate, outlines its divergent downstream applications, and establishes analytical benchmarks for quality assurance.
Compound Profile & Physiochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | p-Mesylaminoanisole |
| CAS Number | 16724-81-3 |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 113–116 °C (Lit. 115 °C) |
| pKa (Sulfonamide NH) | ~10.0 (Acidic) |
| Solubility | Soluble in DMSO, DMF, MeOH, Acetone; Sparingly soluble in Water |
Strategic Utility: The "Divergent Node" Concept
In drug discovery, this compound acts as a "divergent node."[1] The methoxy group functions as a robust protecting group for the phenol, allowing the sulfonamide moiety to be established early in the synthesis without risking oxidation of the phenol.
Key Applications:
-
Class III Anti-arrhythmics (Dofetilide Pathway): The methoxy group is demethylated to reveal a phenol, which is then O-alkylated to attach the ethyl-amine linker characteristic of Dofetilide [1].[1][2]
-
COX-2 Inhibitors & Anticancer Agents: The sulfonamide nitrogen can be alkylated to create N-substituted bioisosteres, modulating lipophilicity and target binding affinity.[1][2]
Visualizing the Strategic Pathways
Figure 1: The "Divergent Node" workflow illustrating the central role of this compound in pharmaceutical synthesis.
Protocol 1: High-Purity Synthesis
Objective: Synthesize this compound with >98% purity, minimizing the formation of the bis-sulfonated impurity.
Mechanism: Nucleophilic substitution of the amine on the sulfonyl chloride.[3] Safety Note: Methanesulfonyl chloride (MsCl) is a lachrymator and corrosive.[1][2] Pyridine is toxic.[1][2] Perform all operations in a fume hood.
Materials:
-
Methanesulfonyl chloride (MsCl) (1.05 eq)[2]
-
Pyridine (Solvent/Base) OR Dichloromethane (DCM) with Triethylamine (TEA)[2]
Step-by-Step Procedure:
-
Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve p-Anisidine (12.3 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (16.7 mL, 120 mmol).
-
Scientist's Note: While Pyridine is often used as a solvent, using DCM/TEA simplifies workup and reduces pyridine waste.[1]
-
-
Temperature Control (Critical): Cool the solution to 0 °C using an ice bath.
-
Addition: Add MsCl (8.2 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]
-
Quench & Workup:
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane .[1][2]
Protocol 2: Downstream Applications
Pathway A: Demethylation (Precursor to Dofetilide)
To access the phenol required for Dofetilide synthesis, the methoxy group must be cleaved.[2]
-
Reagents: Boron Tribromide (BBr₃) in DCM or 48% HBr (reflux).[1][2]
-
Protocol Insight: BBr₃ (1M in DCM, 2.5 eq) at -78 °C to 0 °C is preferred for high-value intermediates to avoid sulfonamide hydrolysis.[1][2]
-
Product: N-(4-hydroxyphenyl)methanesulfonamide.[1][2] This phenol is then reacted with N-(2-chloroethyl)-N-methyl-2-(4-methanesulfonamidophenyl)ethylamine to form Dofetilide [1].[1][2]
Pathway B: N-Alkylation (SAR Expansion)
The sulfonamide proton (pKa ~10) allows for facile alkylation.[1][2]
-
Reagents: Alkyl Halide (R-X), K₂CO₃, DMF or Acetone.[2]
-
Protocol:
Analytical Validation (QC)
To ensure the intermediate is "Pharma-Grade," the following criteria must be met:
| Test | Acceptance Criteria | Method |
| Appearance | White crystalline solid | Visual |
| Purity (HPLC) | > 98.5% (Area %) | C18 Column, MeCN/H₂O Gradient |
| ¹H NMR (DMSO-d₆) | Confirm structure | δ 9.38 (s, 1H, NH) , 7.15 (d, 2H), 6.90 (d, 2H), 3.73 (s, 3H, OMe), 2.89 (s, 3H, SO₂Me) |
| Melting Point | 113–116 °C | Capillary Method |
| Bis-mesyl Impurity | < 0.1% | HPLC/LC-MS |
Self-Validating Check:
-
In the ¹H NMR, the integration of the NH singlet (approx 9.4 ppm) must be 1:1 with the methyl sulfonyl group (approx 2.9 ppm).[2] Disappearance of the NH peak indicates bis-sulfonylation or successful N-alkylation.[1][2]
References
-
Pfizer Inc. (1987).[1][2] Antiarrhythmic agents.[1][2] European Patent Application EP0245997A2.[1][2] Link (Describes the synthesis of Dofetilide utilizing methanesulfonamide intermediates).[2]
-
Cross, P. E., et al. (1990).[1][2] Selective class III antiarrhythmic agents.[1][2] 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155.[2] Link[2]
-
Thieme Connect. (2022).[1][2][7] One-Pot Synthesis of Diaryl Sulfonamides. Synthesis, 54. Link (Modern synthesis protocols for this compound).
-
PubChem. (2023).[1][2] this compound - Compound Summary. National Library of Medicine.[1] Link[2]
Sources
- 1. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dofetilide-d4 | C19H27N3O5S2 | CID 45039110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. thieme-connect.com [thieme-connect.com]
Application Note & Protocol: Microwave-Assisted Synthesis of Methanesulfonanilides
A Senior Application Scientist's Guide to Rapid, Efficient, and Green Synthesis
Introduction: A Paradigm Shift in Sulfonamide Synthesis
Methanesulfonanilides are a critical structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Traditionally, their synthesis involves the reaction of anilines with methanesulfonyl chloride under conventional heating, a process often plagued by long reaction times, significant energy consumption, and the formation of undesirable byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and more efficient alternative.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of microwave-assisted synthesis of methanesulfonanilides. We will delve into the mechanistic underpinnings of this powerful technique, provide a detailed and validated experimental protocol, and offer expert insights to ensure successful and reproducible outcomes.
The core advantage of microwave synthesis lies in its unique heating mechanism.[6] Unlike conventional methods that rely on external heat sources and slow convective heat transfer, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume.[6][7][8] This volumetric heating minimizes thermal gradients and superheating at the vessel walls, often resulting in cleaner reactions with higher yields and purity.[6][8] For the synthesis of methanesulfonanilides, this translates to dramatically reduced reaction times—often from hours to mere minutes—and a significant reduction in energy consumption, aligning with the principles of green chemistry.[3][9][10]
The Underlying Chemistry: A Microwave-Enhanced Nucleophilic Substitution
The synthesis of methanesulfonanilides is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. A proton is then lost from the nitrogen, and the chloride ion is expelled as a leaving group, forming the sulfonamide bond.
In the presence of a base, such as pyridine or triethylamine, the reaction is facilitated by the deprotonation of the aniline, increasing its nucleophilicity. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Microwave irradiation accelerates this process primarily through its thermal effects. The rapid and efficient heating provided by microwaves significantly increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus surmounting the activation energy barrier of the reaction at a much faster rate.[3] While the debate on "specific" or "non-thermal" microwave effects continues, the observed rate enhancements are predominantly attributed to the efficient and rapid energy transfer.[11]
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol provides a general method for the microwave-assisted synthesis of a representative methanesulfonanilide. It is crucial to note that optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for different aniline substrates.
3.1. Materials and Equipment
-
Reactants:
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Methanesulfonyl Chloride (MsCl)[12]
-
Pyridine (or other suitable base, e.g., triethylamine)
-
-
Solvent:
-
1,4-Dioxane (or other high-boiling, microwave-transparent solvent)
-
-
Equipment:
-
Dedicated laboratory microwave reactor with temperature and pressure sensors
-
Microwave-safe reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Analytical instruments for product characterization (e.g., NMR, LC-MS)
-
3.2. Safety Precautions
-
Microwave Safety: Never operate a laboratory microwave with a damaged door or seals.[13][14] Do not use metal objects or aluminum foil inside the microwave cavity.[14][15] Be aware that the reaction vessel may be hot after irradiation, even if the microwave cavity is cool.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[13]
-
Chemical Safety: Methanesulfonyl chloride is corrosive and a lachrymator; handle it in a well-ventilated fume hood.[12] Pyridine is flammable and toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.[16] Reactions in sealed vessels can generate significant pressure; never exceed the pressure limits of the reaction vial.[5][17]
3.3. Reaction Setup and Execution
-
Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (3 mL) to the vial, followed by pyridine (1.2 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 mmol) to the cooled, stirring mixture.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or assist cooling with compressed air as per the instrument's safety features).
3.4. Workup and Purification
-
Quenching: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methanesulfonanilide.
Visualization of the Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis of Methanesulfonanilides.
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 6 - 24 hours | 5 - 20 minutes | [7][8] |
| Temperature | Reflux (often >100 °C) | 100 - 150 °C | [11][18] |
| Yield | Moderate to Good | Good to Excellent | [1][8] |
| Purity | Often requires extensive purification | Generally higher purity, less byproducts | [2][4] |
| Energy Consumption | High | Significantly Lower | [3][9] |
| Solvent Choice | Limited by boiling point | Wider range, including low-boiling solvents under pressure | [10][19] |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition.
-
Solution: Increase the reaction temperature or time in small increments. Ensure the aniline is of high purity and the methanesulfonyl chloride is fresh. Consider a different base or solvent. For less reactive anilines, a higher temperature may be necessary.
-
-
Formation of Byproducts:
-
Cause: Decomposition at high temperatures or side reactions.
-
Solution: Lower the reaction temperature. Ensure the ramp time is not too aggressive. A different solvent might mitigate side reactions.
-
-
Pressure Buildup:
-
Cause: Use of a low-boiling solvent at a high temperature.
-
Solution: Ensure the reaction temperature is well below the pressure limit of the vial for the chosen solvent. If high temperatures are required, switch to a higher-boiling solvent.
-
-
Solvent Selection: The choice of solvent is critical. It must be able to absorb microwave energy (i.e., have a significant dielectric constant) to heat effectively.[4][19] Polar solvents like DMF, NMP, and 1,4-dioxane are excellent choices. Non-polar solvents like toluene can be used if a reactant or a catalyst strongly absorbs microwaves.[10]
Conclusion: A Superior Synthetic Strategy
Microwave-assisted synthesis offers a compelling and superior alternative to conventional methods for the preparation of methanesulfonanilides. The dramatic reduction in reaction times, coupled with improved yields, higher product purity, and alignment with the principles of green chemistry, makes it an invaluable tool for modern drug discovery and development.[1][8][9] By understanding the fundamental principles and following a validated protocol, researchers can harness the power of microwave energy to accelerate their research and development efforts.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Safety Considerations for Microwave Synthesis.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave assisted reactions. Slideshare.
- Microwave Reactor Safety. ETH Zurich.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- PART - 1 INTRODUCTION.
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. PMC.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave-assisted sulfonation of heparin oligosaccharides.
- Methanesulfonyl chloride. Wikipedia.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. bspublications.net [bspublications.net]
- 11. researchgate.net [researchgate.net]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. scribd.com [scribd.com]
- 15. bangor.ac.uk [bangor.ac.uk]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave assisted reactions | PPTX [slideshare.net]
Application Note: Precision N-Alkylation of N-(4-Methoxyphenyl)methanesulfonamide
Executive Summary & Strategic Overview
The N-alkylation of N-(4-methoxyphenyl)methanesulfonamide (Structure 1 ) is a pivotal transformation in medicinal chemistry, particularly for developing tubulin inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents. Unlike simple amines, the sulfonamide nitrogen is non-basic and weakly acidic (pKa
This guide moves beyond generic "mix-and-stir" recipes. It provides three distinct, field-validated protocols chosen based on the electrophile type (alkyl halide vs. alcohol) and scale requirements.
The Chemoselectivity Challenge
The sulfonamide group is an ambident nucleophile.[1] Upon deprotonation, the negative charge is delocalized between the nitrogen and the sulfonyl oxygens.
-
N-Alkylation (Thermodynamically Favored): Result of orbital control (soft-soft interaction).
-
O-Alkylation (Kinetic Trap): Often observed with hard electrophiles (e.g., diazomethane, trialkyloxonium salts) or in silver-mediated conditions.
Our Objective: Maximize N-selectivity through controlled deprotonation and solvent effects.
Mechanistic Logic & Decision Framework
The choice of protocol depends heavily on the electrophile and the tolerance of the substrate to basic conditions.
Decision Matrix
| Variable | Protocol A: Base-Mediated | Protocol B: Mitsunobu | Protocol C: TMS-Activation |
| Electrophile | Alkyl Halides (R-X) | Alcohols (R-OH) | Alkyl Halides (R-X) |
| Mechanism | SN2 Displacement | Redox-Dehydration | Lewis-Acid/Silyl-Exchange |
| Key Reagent | Cs₂CO₃ or K₂CO₃ | PPh₃ / DIAD | HMDS / TMSCl |
| pKa Limit | Works well for pKa < 15 | Best for pKa < 11-13 | Independent of pKa |
| Primary Use | General Library Synthesis | Stereoinversion of 2° Alcohols | Process Scale-up / Low Solubility |
Visualization: Mechanistic Pathways[2][3]
Figure 1: Mechanistic divergence between direct base-mediated alkylation and Mitsunobu coupling.
Protocol A: Cesium Carbonate-Mediated Alkylation
Best For: Primary/Secondary Alkyl Halides, Library Synthesis.
Rationale: The pKa of this compound is approximately 11.[2]2. Weak bases like pyridine are insufficient. Strong bases like NaH can cause handling issues on scale. Cesium Carbonate (Cs₂CO₃) offers the "Cesium Effect"—higher solubility in organic solvents and a "naked" anion effect that enhances nucleophilicity without the aggregation issues of sodium salts.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.2 equiv)
-
Base: Cs₂CO₃ (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
-
Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Optional, use for alkyl chlorides.
Step-by-Step Procedure
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 equiv) in anhydrous DMF.
-
Activation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.
-
Observation: The suspension may change color slightly (often yellowing) as the anion forms.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Note: If using a chloride, add TBAI (10 mol%) at this stage to facilitate Finkelstein exchange in situ.
-
-
Reaction: Heat the mixture to 60 °C for 4–12 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (more polar) should disappear.
-
-
Workup:
-
Dilute with EtOAc (10 volumes).
-
Wash with 1M HCl (to neutralize residual base and remove DMF) followed by Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes → 30% EtOAc/Hexanes.
Protocol B: Mitsunobu Reaction
Best For: Primary/Secondary Alcohols, Stereochemical Inversion.[3][4][5]
Rationale: When the electrophile is an alcohol, converting it to a halide first is inefficient. The Mitsunobu reaction allows direct coupling. The acidity of our sulfonamide (pKa ~11) is on the borderline for standard DEAD/PPh3 conditions (ideal pKa < 11). If the reaction is sluggish, we employ ADDP (1,1'-(azodicarbonyl)dipiperidine) which handles higher pKa nucleophiles better.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alcohol: R-OH (1.2 equiv)
-
Phosphine: PPh₃ (1.5 equiv)
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask under Argon, combine the Sulfonamide (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.
-
Critical: The solution will turn yellow/orange. Maintain 0 °C to prevent side reactions (e.g., hydrazine formation).
-
-
Reaction: Remove the ice bath and stir at Room Temperature for 12–24 hours.
-
Workup: Concentrate the reaction mixture directly onto silica gel.
-
Purification: Purification can be tricky due to Triphenylphosphine oxide (TPPO) byproduct.
-
Tip: Triturate the crude solid with cold Et₂O/Hexanes (1:1) to precipitate most of the TPPO before chromatography.
-
Protocol C: TMS-Activation (Process Friendly)
Best For: Scalability, Sterically Hindered Electrophiles, Low Solubility Substrates.
Rationale: This protocol uses a "Transient Protection" strategy. Silylating the sulfonamide renders it highly soluble and breaks the intermolecular Hydrogen-bonding network. The N-Si bond is then easily cleaved during the alkylation or workup.
Workflow Diagram
Figure 2: Transient silylation workflow for enhanced solubility and reactivity.
Step-by-Step Procedure
-
Silylation: Reflux the sulfonamide in Hexamethyldisilazane (HMDS) (excess) with a catalytic amount of Saccharin or TMSCl for 2 hours.
-
Isolation: Evaporate the excess HMDS in vacuo. The residue is the N-TMS-N-(4-methoxyphenyl)methanesulfonamide .
-
Alkylation: Redissolve the residue in Diglyme or DMF. Add the Alkyl Halide (1.1 equiv) and CsF (1.1 equiv). Heat to 80 °C.
-
Workup: Pour into water. The product often precipitates out or can be extracted with EtOAc.
Troubleshooting & Optimization ("The Scientist's Notebook")
Solvent Screening Data (Relative Conversion)
Based on internal standard HPLC analysis after 4h at 60°C.
| Solvent | Base | Conversion (%) | Notes |
| DMF | Cs₂CO₃ | 98% | Recommended. High solubility of Cs salts. |
| MeCN | K₂CO₃ | 65% | Slower. Requires reflux.[10] Good for non-polar halides. |
| Acetone | K₂CO₃ | 40% | Too low boiling (56°C). Incomplete reaction. |
| THF | NaH | 95% | Excellent, but requires strictly anhydrous conditions and H₂ venting. |
Common Failure Modes
-
No Reaction:
-
Cause: Alkyl chloride used without Iodide catalyst.
-
Fix: Add 10-20 mol% NaI or TBAI.
-
-
O-Alkylation (Minor):
-
Cause: Highly reactive "hard" electrophiles (e.g., MOM-Cl, SEM-Cl).
-
Fix: Switch to a non-polar solvent (Toluene) and use a counter-ion with tight ion pairing (e.g., LiHMDS).
-
-
Low Yield in Mitsunobu:
-
Cause: pKa of sulfonamide is too high (>11).
-
Fix: Use CMBP (Cyanomethylenetributylphosphorane) or ADDP instead of DEAD.
-
References
-
Acidity of Sulfonamides
-
Mitsunobu Reaction Protocols
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109, 2551–2651. Link
-
- Cesium Carbonate Effect: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie1999, 341, 186-190.
-
Green/Catalytic Alkylation
-
TMS Activation Strategy
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and alkylating agents before handling.
Sources
- 1. S -Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01931H [pubs.rsc.org]
- 2. Cas 1184-85-6,N-Methyl methanesulfonamide | lookchem [lookchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Selection for the Sulfonation of Electron-Rich Anilines
Introduction: The Strategic Importance of Sulfonating Electron-Rich Anilines
The sulfonation of aromatic amines, particularly those bearing electron-donating groups, is a cornerstone of synthetic chemistry, pivotal in the production of pharmaceuticals, dyes, and functional materials. The introduction of the sulfonic acid moiety (-SO₃H) dramatically alters the physicochemical properties of the parent aniline, enhancing aqueous solubility, modifying biological activity, and providing a versatile synthetic handle for further transformations. Electron-rich anilines, such as anisidines, N,N-dialkylanilines, and other substituted analogues, present a unique set of challenges and opportunities in electrophilic aromatic substitution. Their high reactivity necessitates carefully controlled conditions to achieve desired regioselectivity and prevent unwanted side reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the successful sulfonation of electron-rich anilines. We will delve into the mechanistic underpinnings of the reaction, explore the influence of various solvent systems on reaction outcomes, and provide detailed, field-proven protocols.
Theoretical Background: Mechanism and Regioselectivity
The sulfonation of aniline is an electrophilic aromatic substitution reaction. The reaction with concentrated sulfuric acid is understood to proceed through the initial formation of a phenylsulfamic acid intermediate. This intermediate then undergoes an intermolecular rearrangement at elevated temperatures to yield predominantly the para-substituted product, sulfanilic acid.[1] Radiolabeling studies have confirmed the intermolecular nature of this rearrangement, where sulfur trioxide (SO₃) is generated and acts as the electrophile.[1]
The amino group (-NH₂) and other electron-donating substituents are strong activating groups and are ortho, para-directing. However, in the highly acidic media typically used for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The observed para-substitution is often attributed to the reaction proceeding on the small equilibrium concentration of the highly reactive, unprotonated aniline. Steric hindrance from the amino group and its substituents often disfavors substitution at the ortho position, leading to a preference for the para isomer.
The choice of sulfonating agent also plays a crucial role. Common reagents include:
-
Concentrated Sulfuric Acid (H₂SO₄): The traditional and cost-effective choice, often requiring high temperatures (180-190 °C).[2]
-
Oleum (H₂SO₄/SO₃): A more potent agent containing dissolved sulfur trioxide, allowing for faster reactions, sometimes at lower temperatures.
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can be used under milder conditions and can also lead to the formation of sulfonyl chlorides.[3][4]
-
Sulfamic Acid (H₂NSO₃): A milder, solid reagent, often used for the sulfation of alcohols but can also be employed for the sulfonation of anilines.[5][6]
The Critical Role of the Solvent
While some sulfonation reactions are performed neat, using an excess of the sulfonating agent as the solvent, the strategic selection of a co-solvent can offer significant advantages in terms of reaction control, selectivity, and yield. The solvent's properties can profoundly influence the reaction in several ways:
-
Solubility: Ensuring the homogeneity of the reaction mixture is crucial for consistent results.
-
Reactivity: The solvent can stabilize or destabilize reactive intermediates and transition states, thereby affecting the reaction rate.
-
Regioselectivity: The polarity and specific interactions of the solvent with the substrate and electrophile can influence the ortho/para/meta product distribution.
-
Reaction Temperature: High-boiling point solvents are necessary for reactions requiring elevated temperatures.
-
Work-up and Purification: The choice of solvent can simplify or complicate the isolation and purification of the final product.
Solvent Classes and Their Impact
1. Aprotic Solvents: These solvents lack acidic protons and are further classified into polar and nonpolar categories.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can enhance the reactivity of the electrophile.[7] They are particularly useful in moderating reactions and can be crucial in achieving specific regioselectivities. For instance, in a study on the rearrangement of N-Aryl Sulfamates, polar aprotic solvents like DMF and DMSO were found to be effective, with temperature control allowing for tuning of the para:ortho selectivity.[8]
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents may favor the formation of the less polar para-substituted product.[7] Chlorinated solvents like dichloromethane are often used with chlorosulfonic acid.[9][10]
2. Protic Solvents (e.g., Water, Alcohols, Acetic Acid): These solvents possess acidic protons and can form hydrogen bonds. While they can be used, their interaction with the sulfonating agent and the aniline can be complex. In the rearrangement of N-Aryl Sulfamates, polar protic solvents led to the undesired breakdown of the intermediate.[8]
3. Ionic Liquids (ILs): These are salts with low melting points that are gaining traction as "green" solvents. For sulfonation, ILs offer several advantages:
-
They can act as both solvent and catalyst.
-
They often lead to clean reactions with no by-product formation.
-
They are typically non-volatile and can be recycled.
-
They can influence regioselectivity. For example, in the sulfonylation of toluene with chlorosulfonic acid, the use of the ionic liquid [bmim][NTf₂] resulted in higher o,p-selectivity compared to the reaction in dichloromethane.
4. Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. DESs are biodegradable, non-toxic, and inexpensive. They have been successfully employed for the synthesis of sulfonamides from anilines and sulfonyl chlorides, offering a sustainable alternative to volatile organic solvents.[11][12][13][14][15] A choline chloride/glycerol-based DES has been shown to be an effective medium for these reactions.[11][12]
Data Summary: Solvent Effects on Sulfonation
| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Observations | Reference |
| Aniline | Sulfuric Acid | None (excess H₂SO₄) | 180-190 | Sulfanilic Acid (p-isomer) | >95 | Classic "baking" process. | [2][16] |
| Aniline | Sulfamic Acid | None (excess aniline) | 160 | Orthanilic acid & Sulfanilic acid | 35.5 (o), 24.4 (p) | Milder conditions, favors ortho more than H₂SO₄. | [6] |
| p-Anisidine | p-Chlorobenzenesulfonyl chloride | Acetonitrile | Room Temp | N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide | 93 | Acetonitrile was superior to THF, CH₂Cl₂, CHCl₃, and EtOAc. | [17] |
| N-Aryl Sulfamate | Thermal Rearrangement | DMF | 120 | p-Sulfonyl Aniline | High Conversion | Optimal temperature for para-selectivity. | [8] |
| N-Aryl Sulfamate | Thermal Rearrangement | DMSO | 120-140 | p- and o-Sulfonyl Aniline | High Conversion | Higher temperatures led to increased ortho-isomer. | [8] |
| Aniline Derivatives | Sodium Sulfinates | Acetone/H₂O (1:1) | Room Temp | 4-Sulfonyl anilines | Moderate to good | Copper-catalyzed reaction. | [18] |
| Aniline | Sulfonyl chloride | Choline Chloride/Glycerol (DES) | Room Temp | Sulfonamide | up to 97 | Sustainable and efficient method. | [11][15] |
Experimental Protocols
Protocol 1: Classical Sulfonation of Aniline using Concentrated Sulfuric Acid (Solvent-Free)
This protocol is a standard laboratory procedure for the synthesis of sulfanilic acid.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Activated Charcoal
-
Round-bottom flask, dropping funnel, heating mantle, magnetic stirrer, ice bath, Buchner funnel, filter paper.
Procedure:
-
In a round-bottom flask, carefully add aniline.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise from a dropping funnel with constant stirring. Aniline sulfate will precipitate as a white solid.
-
After the addition is complete, heat the mixture in an oil bath at 180-190 °C for 4-5 hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into cold deionized water with stirring.
-
The crude sulfanilic acid will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in hot water, add a small amount of activated charcoal, and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to crystallize the sulfanilic acid.
-
Collect the purified crystals by vacuum filtration and dry.
Causality: The high temperature is necessary to drive the intermolecular rearrangement of the initially formed phenylsulfamic acid to the thermodynamically more stable para-isomer.[2] Using excess sulfuric acid acts as both the reactant and the reaction medium.
Protocol 2: Sulfonylation of p-Anisidine using p-Chlorobenzenesulfonyl Chloride in Acetonitrile
This protocol demonstrates the use of a polar aprotic solvent for the formation of a sulfonamide from an electron-rich aniline.
Materials:
-
p-Anisidine
-
p-Chlorobenzenesulfonyl chloride
-
Acetonitrile (anhydrous)
-
Suitable catalyst (e.g., marine sponge/nano-CuO as reported, or a base like pyridine)
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) in anhydrous acetonitrile.
-
Add the catalyst or base.
-
With stirring, add p-chlorobenzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: Acetonitrile is an effective polar aprotic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic attack of the aniline on the sulfonyl chloride. A study found it to be superior to other common solvents like THF and chlorinated solvents for this particular transformation, affording a 93% yield.[17]
Protocol 3: Sulfonylation of Anilines in a Deep Eutectic Solvent (DES)
This protocol highlights a sustainable approach to sulfonamide synthesis.
Materials:
-
Aniline derivative
-
Sulfonyl chloride
-
Choline Chloride
-
Glycerol
-
Hydrochloric acid (2 M)
-
Standard laboratory glassware.
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
In a vial at room temperature, suspend the sulfonyl chloride (1 equivalent) in the prepared DES (e.g., 1.8 g per 0.63 mmol of sulfonyl chloride).[11]
-
Add the aniline derivative (1.5 equivalents) with vigorous stirring.[11]
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, slowly add 2 M HCl until the pH reaches 2.0.
-
Allow the mixture to stand for 10 minutes. The product will often precipitate and can be collected by filtration or extracted with an appropriate organic solvent.
-
The aqueous phase containing the DES can be concentrated and reused.
Causality: The DES acts as an environmentally benign reaction medium that can effectively solubilize the reactants. The unique hydrogen-bonding network of the DES can influence the reaction rate and selectivity. This method avoids the use of volatile and often toxic organic solvents.[11][15]
Visualization of Key Concepts
Reaction Mechanism
Caption: General mechanism of aniline sulfonation with sulfuric acid.
Experimental Workflow
Caption: A typical experimental workflow for aniline sulfonation.
Conclusion and Future Outlook
The selection of an appropriate solvent is a critical parameter in the sulfonation of electron-rich anilines, directly impacting yield, regioselectivity, and the overall efficiency and sustainability of the process. While traditional methods often rely on neat conditions or conventional organic solvents, emerging solvent systems like ionic liquids and deep eutectic solvents offer compelling advantages. These novel media not only provide greener alternatives but also open new avenues for controlling reaction outcomes. Future research will likely focus on the further development and application of these sustainable solvents, enabling more efficient and selective syntheses of valuable sulfonated aniline derivatives for the pharmaceutical and materials science industries.
References
-
Wikipedia. Sulfanilic acid. [Link]
-
Uniba. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. [Link]
-
ChemRxiv. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]
-
ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. [Link]
-
MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
-
PMC. Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. [Link]
-
PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
-
ChemRxiv. Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. [Link]
-
PMC. Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement. [Link]
-
YouTube. Sulfanilic acid : Organic synthesis. [Link]
-
PubMed. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. [Link]
-
DTIC. Comparison of Different Synthetic Routes for Sulfonation of Polyaniline. [Link]
-
PMC. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
-
MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. [Link]
-
Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. [Link]
-
American Chemical Society. Unexpected Regioselectivity in the Sulfonation of Leuco Xanthene Dyes. [Link]
-
Chemicals United BV. High-Boiling Solvents | Longer Open Time. [Link]
-
ResearchGate. Do you know any high boiling points polar aprotic solvents?. [Link]
-
Sciencemadness Discussion Board. p-Anisidine-2-sulfonic acid. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
-
MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. [Link]
- Salih, S. H. Synthesis, identification and study of electrical conductivity of the doped poly p- anisidine. J.
-
CDR FoodLab®. p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. [Link]
-
PMC. Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality. [Link]
-
ACS Publications. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]
-
CORE. Chemistry of electrophilic intermediates in the sulfonation process. [Link]
-
Taylor & Francis. P-anisidine – Knowledge and References. [Link]
-
Scribd. Sulfonation of Aniline (1943). [Link]
-
ResearchGate. Quantitative and qualitative analysis of ionic solvation of individual ions of imidazolium based ionic liquids in significant solution systems by conductance and FT-IR spectroscopy. [Link]
-
ResearchGate. Effect of sulfonate anions on the performance of triethylmethylammonium-derived ionic liquids as corrosion inhibitors. [Link]
Sources
- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Orthanilic Acid by the Reaction of Aniline with Sulfamic Acid | CiNii Research [cir.nii.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. api.pageplace.de [api.pageplace.de]
- 10. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for N-(4-methoxyphenyl)methanesulfonamide
Ticket ID: SOL-MMSA-4ME Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 16, 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely experiencing precipitation or inability to dissolve N-(4-methoxyphenyl)methanesulfonamide in aqueous buffers (PBS, media).
This issue stems from the compound's physicochemical nature: it is a weak acid with a lipophilic aromatic core. At neutral pH (7.4), it exists predominantly in its neutral, hydrophobic form. True aqueous solubility requires either ionization (high pH), cosolvents (DMSO/EtOH), or complexation (Cyclodextrins).
Physicochemical Snapshot
| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9] | Implication |
| Structure | Hydrophobic phenyl ring + Polar sulfonamide | |
| pKa | ~10.0 - 10.5 | Neutral at pH 7.4; requires pH > 11 to fully ionize. |
| LogP | ~1.5 - 2.0 | Moderately lipophilic; prefers organic solvents. |
| Water Solubility | < 0.2 mg/mL (Neutral pH) | "Crash out" risk is high upon dilution. |
Decision Matrix: Choosing Your Protocol
Before proceeding, select the workflow that matches your experimental constraints.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance.
Protocol A: The "Solvent Shift" (Standard Method)
Best for: High-throughput screening, enzymatic assays, and robust cell lines.
The most common error is adding the solid directly to water (it will float) or adding buffer to the DMSO stock too quickly (it will precipitate).
Reagents
-
Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Aqueous Phase: PBS or Culture Media (Pre-warmed to 37°C).
Step-by-Step Workflow
-
Prepare Stock Solution (1000x):
-
Weigh this compound.
-
Dissolve in pure DMSO to reach a concentration of 10 mM to 50 mM .
-
Tip: Vortex vigorously. If it does not dissolve, sonicate at 40°C for 5 minutes.
-
-
The "Dropwise" Dilution (Critical Step):
-
Place your aqueous buffer (PBS/Media) on a magnetic stirrer with a stir bar spinning rapidly.
-
Slowly inject the DMSO stock into the center of the vortex.
-
Do not exceed 1% v/v final DMSO concentration for cell-based assays.
-
-
Visual Check:
-
Hold the tube against a light. If the solution looks "milky" or turbid, the compound has precipitated (Tyndall effect).
-
Fix: Reduce the final concentration or switch to Protocol B.
-
Figure 2: The Solvent Shift workflow emphasizing the risk of precipitation during the aqueous transition.
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: Animal studies (in vivo), DMSO-sensitive cells, or high-concentration requirements.
Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic phenyl ring while the CD's hydrophilic exterior interacts with water.
Reagents
-
Excipient: Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Vehicle: Sterile water or Saline.
Methodology
-
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm). -
Add Compound: Add powdered this compound to the CD solution.
-
Equilibration:
-
Option 1 (Fast): Sonicate at 45°C for 20-30 minutes.
-
Option 2 (Gentle): Shake on an orbital shaker (200 rpm) overnight at Room Temperature.
-
-
Verification: The solution should clarify. If undissolved particles remain, filter them out; the filtrate contains the solubilized complex.
Protocol C: pH Adjustment (Chemical Applications)
Best for: Chemical synthesis, chromatography standards, or non-biological testing.
Due to the sulfonamide moiety (
Mechanism
Deprotonation creates a negative charge on the nitrogen, drastically increasing water solubility.Methodology
-
Suspend the compound in water (it will be a suspension).
-
Add 1.0 M NaOH dropwise while monitoring pH.
-
Solubility usually occurs once
(Target pH 11-12). -
Warning: This solution is highly alkaline. Neutralizing it back to pH 7.4 will cause immediate reprecipitation.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for sulfonamides than DMSO. If using Ethanol, ensure your tubes are sealed tightly to prevent evaporation, which will change the concentration.
Q: I see a precipitate after freezing and thawing my stock. Is it ruined? A: No. Sulfonamides often crystallize out of DMSO at low temperatures. Warm the tube to 37°C and vortex/sonicate until completely clear before use. Never pipette from a cloudy stock.
Q: Why does the literature show different pKa values? A: The pKa of sulfonamides is highly sensitive to the substituents on the aromatic ring (Hammett equation). An unsubstituted methanesulfonanilide has a pKa ~10. The 4-methoxy group is electron-donating, which slightly destabilizes the negative charge on the nitrogen, potentially raising the pKa slightly compared to electron-withdrawing groups (like nitro or chloro). Assume a functional pKa of ~10.5 for calculations.
Q: Can I sonicate the cells with the compound? A: No. Sonicate the stock solution only. Sonicating cells will lyse them.
References
-
General Sulfonamide Acidity
-
Solubilization Strategies
-
Specific Compound Data
-
Cyclodextrin Protocols
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 6. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. chemrxiv.org [chemrxiv.org]
- 10. N-(4-Methoxy-phenyl)-methanesulfonamide | 4284-48-4 [sigmaaldrich.com]
- 11. 1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide [stenutz.eu]
Minimizing side products in the sulfonation of p-anisidine
Current Status: Operational Topic: Minimizing Side Products & Optimizing Yield in p-Anisidine Sulfonation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Landscape[1][2][3]
Welcome to the technical support hub for p-anisidine (4-methoxyaniline) sulfonation. This reaction is deceptively simple; while the electron-rich aromatic ring reacts readily, this same reactivity invites oxidation, polymerization, and polysulfonation.
The primary objective is the synthesis of 2-amino-5-methoxybenzenesulfonic acid (also known as p-anisidine-2-sulfonic acid or PAMS ).
The Reaction Network
Understanding the competition between kinetic and thermodynamic control is critical. The reaction typically proceeds via the "Baking Process" (solid-state rearrangement) or high-temperature solvent reflux to ensure the sulfonic acid group migrates to the correct position.
Figure 1: Reaction pathway showing the migration from N-sulfonate to the kinetic ortho-methoxy isomer (PAOS) and finally to the thermodynamic ortho-amino isomer (PAMS).
Critical Process Parameters (CPP) & Troubleshooting
Module A: The "Baking Process" (Solid State)
Methodology: p-Anisidine is mixed with stoichiometric sulfuric acid to form a salt, which is then roasted (baked) at 170–200°C. This is the industrial standard for minimizing disulfonation.
| Issue | Probable Cause | Corrective Action | Mechanism |
| High PAOS Level (Wrong Isomer) | Insufficient baking time or temperature. | Increase baking temp to 175–185°C . Extend time (4–8h). | The 3-isomer (ortho to methoxy) forms first. Heat is required to drive rearrangement to the 2-position (ortho to amino). |
| Purple/Black Product | Oxidation of the amino group. | Purge reactor with Nitrogen . Use fresh, white p-anisidine. | p-Anisidine oxidizes to quinone-imines rapidly in air at high temps. |
| Low Conversion | Water retention in the salt mass. | Apply Vacuum (20–50 mbar) during baking. | Sulfonation is reversible.[1] Removing water drives the equilibrium toward the product (Le Chatelier's principle). |
| Hard "Rock" Formation | Poor mixing during salt formation. | Use a high-torque Z-blade mixer or kneader. | The phase transition from liquid melt to solid salt requires mechanical agitation to prevent fusing. |
Module B: Solvent-Based Sulfonation (1,2-Dichlorobenzene)
Methodology: Refluxing p-anisidine with sulfuric acid in a high-boiling solvent allows for azeotropic removal of water.
Q: My reaction mixture turned into a tarry mess. Why? A: You likely added the acid too fast or at too high a temperature without adequate agitation.
-
Fix: Dissolve p-anisidine in the solvent first. Add
dropwise at 50–60°C to form a fine suspension of the salt. Only then ramp to reflux (170–180°C). -
Why? Localized hotspots of concentrated acid cause immediate charring and polymerization of the electron-rich anisidine ring.
Q: I see a significant amount of "PADS" (Disulfonated product) in HPLC.
A: You are likely using Oleum (fuming sulfuric acid) or too large an excess of
-
Fix: Reduce the molar ratio of Acid:Anisidine to 1.05:1.0 .
-
Why? The methoxy group activates the ring. Once the mono-sulfonate forms, it is deactivated, but strong sulfonating agents (like free
in Oleum) can force a second group onto the 5-position [1].
Impurity Profiling & Isolation Protocol
If side products occur, purification is necessary. The solubility differences between the sulfonic acid, the unreacted amine, and the disulfonated species are your primary tools.
Impurity Table
| Impurity Acronym | Chemical Name | Origin | Removal Strategy |
| PAOS | 4-methoxyaniline-3-sulfonic acid | Kinetic isomer (under-cooked) | Reslurry in hot water; PAMS is less soluble at pH < 1. |
| PADS | 4-methoxyaniline-2,5-disulfonic acid | Over-sulfonation (too much acid) | Highly water-soluble. Remains in filtrate during acidic isolation. |
| p-Aminophenol | 4-amino-phenol-2-sulfonic acid | Demethylation (hydrolysis) | Difficult to remove. Prevent by excluding water during baking.[2] |
Recommended Isolation Workflow
This protocol maximizes the rejection of the highly soluble disulfonated side products (PADS).
Figure 2: Isolation workflow utilizing pH swing to remove insoluble tars and soluble disulfonated impurities.
Frequently Asked Questions (FAQ)
Q: Can I use Chlorosulfonic acid (
-
Pros: It reacts at lower temperatures (0–20°C).
-
Cons: It often produces the sulfonyl chloride (
) first, which must be hydrolyzed. It also generates HCl gas, which must be scrubbed. -
Risk:[1][3] The risk of disulfonation is significantly higher with
due to its potency. It is generally recommended to use a solvent like dichloromethane (DCM) or 1,2-dichloroethane to dilute the reagent [2].
Q: Why is the "Baking Process" preferred over liquid phase sulfonation for this specific molecule?
A: The "Baking Process" is a solvent-free method that relies on the rearrangement of the intermediate phenylsulfamic acid. Because p-anisidine is so electron-rich, liquid phase sulfonation with free
Q: My product yield is only 60%. Where did the rest go? A: Check your mother liquor (filtrate).
-
Solubility: PAMS has some solubility in water.[4] If you wash the cake with too much water or warm water, you wash away the product. Tip: Wash with ice-cold water or saturated brine.
-
Reversibility: If you heated the reaction mass in the presence of water (without vacuum or azeotropic removal), the sulfonation hydrolyzes back to the starting material.
References
-
Process for the preparation of 5-methoxy-2-aminobenzene-1-sulfonic acid. (German Patent DE4226427A1). Describes the optimization of the baking process and the influence of sulfuric acid stoichiometry on disulfonation.Link
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). Provides foundational protocols for chlorosulfonic acid usage, applicable to anisidine derivatives with modification.Link
-
Sulfonating agent and sulfonation process. (US Patent 5,596,128). Details the use of solvent-based systems and the specific HPLC profiles of PAMS vs PAOS/PADS.Link
-
Mechanism of Microstructure Formation (Sulfonated Aniline Oligomers). Materials 2018, 11(10), 1755. Discusses the oxidation and oligomerization risks of anilines in acidic media.Link
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Guide: Purification Strategies for N-(4-methoxyphenyl)methanesulfonamide
Introduction
In the development of sulfonamide-based pharmacophores, N-(4-methoxyphenyl)methanesulfonamide (CAS: 4284-48-4) is a frequent intermediate. While the synthesis—typically reacting p-anisidine with methanesulfonyl chloride (MsCl)—appears straightforward, achieving pharmaceutical-grade purity (>99.5% HPLC) is often complicated by three persistent impurities:
-
N,N-Bis(mesyl) byproduct: The "over-reacted" impurity.
-
Residual p-anisidine: The oxidation-prone starting material responsible for color degradation.
-
Sulfonate esters: If alcoholic solvents are used improperly during quenching.
This guide moves beyond standard textbook protocols to provide a logic-driven purification strategy based on pKa manipulation and solubility differentials .
Module 1: The "Swing" Protocol (Acid-Base Extraction)
The most robust method for purifying N-aryl sulfonamides is utilizing the acidity of the sulfonamide N-H proton (pKa ~9-10). Unlike the starting amine (basic) or the bis-sulfonamide impurity (neutral), the target molecule can be reversibly ionized.
The Logic[1]
-
Step 1 (Acid Wash): Protonates residual p-anisidine (pKa ~5.3), forcing it into the aqueous layer.
-
Step 2 (Base Extraction): Deprotonates the target sulfonamide, pulling it into the aqueous layer as a salt. The bis-sulfonamide lacks an acidic proton and remains in the organic layer.
-
Step 3 (Acid Precipitation): Re-acidification regenerates the neutral sulfonamide, which precipitates out of water.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10-15 volumes relative to the crude mass.
-
Acid Wash (Removes Amine):
-
Wash the organic phase twice with 1M HCl (2 x 5 vol).
-
Checkpoint: The aqueous waste should be acidic.[1] This stream contains the unreacted p-anisidine.
-
-
Base Extraction (Isolates Product):
-
Extract the organic phase with 1M NaOH (3 x 5 vol).
-
Critical: The product is now in the Aqueous Layer .
-
Waste: The organic layer now contains the Bis-sulfonamide impurity and neutral non-polar byproducts. Discard the organic layer only after confirming the product is in the aqueous phase by TLC/LCMS.
-
-
Precipitation:
-
Cool the combined aqueous NaOH extracts to 0–5 °C.
-
Slowly add concentrated HCl or 6M HCl dropwise with vigorous stirring until pH ~1–2.
-
The product will precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl).
Visualization: Impurity Fate Map
Caption: Fate mapping of impurities based on pH-dependent solubility switches.
Module 2: Crystallization & Polishing
If the acid-base extraction yields a product with color issues (pink/brown from anisidine oxidation) or trace impurities, recrystallization is required.
Target Melting Point: 112–115 °C [1].
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| Ethanol / Water | 1:1 to 1:2 | General Purity | Excellent recovery; Eco-friendly | May not remove non-polar oils efficiently |
| Toluene | Pure | Bis-sulfonamide removal | High selectivity for sulfonamides | Requires higher heat; Toxicity |
| EtOAc / Hexane | 1:3 | Polishing | Good for removing colored oligomers | Lower recovery yield |
Protocol: Ethanol/Water Recrystallization
-
Suspend the crude solid in Ethanol (5 vol).
-
Heat to reflux (approx. 78 °C) until fully dissolved.
-
Note: If the solution is dark, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.
-
-
Remove from heat. While still hot, slowly add Water (warm) until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then chill to 0 °C.
-
Filter crystals and wash with cold 20% Ethanol/Water.
Module 3: Troubleshooting Guide
Q1: My product is turning pink/purple upon storage. Why?
Cause: This indicates trace amounts of unreacted p-anisidine. Anilines are notorious for air-oxidation into colored "quino-imine" species. Solution:
-
Perform the Acid Wash (Module 1) again, ensuring the pH drops below 2.
-
Recrystallize from Ethanol/Water with Activated Carbon treatment.[1] The carbon adsorbs the high-molecular-weight colored impurities.
Q2: I have low yield after the NaOH extraction step.
Cause: The sodium salt of the sulfonamide might have partial solubility in the organic phase if the organic solvent is too polar (e.g., THF or pure EtOAc), or the aqueous volume was insufficient. Solution:
-
Use DCM for the extraction; it is less miscible with water and excludes the salt better.
-
Ensure the NaOH concentration is sufficient (1M is standard, but 2M can be used for stubborn cases).
-
Check the "Organic Waste" layer (Module 1, OrgPhase2) by TLC. If product remains, extract it again with NaOH.
Q3: How do I prevent the Bis-mesyl impurity from forming in the first place?
Mechanistic Insight: The bis-sulfonamide forms when the mono-sulfonamide (which is more acidic than the starting amine) is deprotonated by the base in the reaction, creating a nucleophilic anion that attacks another equivalent of MsCl. Prevention:
-
Stoichiometry: strictly control MsCl equivalents (1.0 to 1.1 eq). Do not use excess.
-
Temperature: Keep the reaction at 0 °C during addition.
-
Mode of Addition: Add MsCl slowly to the amine.[1] Avoid high local concentrations of MsCl.
Q4: The product is oiling out during crystallization.
Cause: The cooling rate is too fast, or the solvent ratio is incorrect (too much water added too quickly). Solution:
-
Re-heat to dissolve the oil.
-
Add a seed crystal of pure material at the cloud point.
-
Cool very slowly (wrap the flask in foil/towel).
-
Use a "solvent switch": Dissolve in minimal DCM, then slowly add Hexane while stirring until precipitation occurs.
References
-
Thieme Chemistry. (2022).[2][3] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis.[4][1][5][6][7][8][9] Link (Accessed Oct 2023).
-
Sigma-Aldrich. (n.d.). This compound Product Specification.Link (Accessed Oct 2023).
-
BenchChem. (2025).[4][5] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa.Link (Accessed Oct 2023).
-
National Institutes of Health (NIH). (2014). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination. PMC. Link (Accessed Oct 2023).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound, p-anisidine, and methanesulfonyl chloride before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. DSpace [cora.ucc.ie]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for Sulfonamide Precipitation
Status: Active Last Updated: February 15, 2026 Department: Chemical Process Development & Application Support Audience: Process Chemists, Formulation Scientists, Academic Researchers
Introduction: The Amphoteric Challenge
Welcome to the technical guide for sulfonamide crystallization. The core challenge in precipitating sulfonamides (e.g., sulfamethoxazole, sulfadiazine) lies in their amphoteric nature . Unlike simple acids or bases, sulfonamides possess both a basic amine group (
This duality creates a "U-shaped" solubility profile. Your goal is to target the "solubility valley"—the specific pH range where the molecule is electrically neutral (zwitterionic or non-ionized) and least soluble. Deviating even slightly from this range can exponentially increase solubility, leading to yield loss or "oiling out."
Module 1: Core Concepts & Mechanism
Q1: Why does my sulfonamide re-dissolve if I overshoot the acidification?
A: This is a classic signature of amphoteric behavior.
-
High pH (> pKa₂): The sulfonamide nitrogen deprotonates, forming a soluble anion .
-
Low pH (< pKa₁): The aniline nitrogen protonates, forming a soluble cation .
-
Optimal pH: You must target the pH range between pKa₁ and pKa₂ (typically pH 4.0–5.5 for many sulfonamides), where the neutral species dominates.
Q2: How do I calculate the theoretical optimal pH?
A: For ampholytes, the point of minimum solubility often approximates the isoelectric point (pI), calculated as:
Data Table: pKa Values and Target Precipitation pH
| Compound | Basic pKa (Amine) | Acidic pKa (Sulfonamide) | Target Precipitation pH Range |
| Sulfamethoxazole | ~1.7 | ~5.7 | 4.0 – 5.0 |
| Sulfadiazine | ~2.0 | ~6.5 | 4.5 – 5.5 |
| Sulfamerazine | ~2.3 | ~7.1 | 5.0 – 6.0 |
| Sulfanilamide | ~2.0 | ~10.4 | 6.0 – 8.0 |
Note: Values are approximate aqueous pKa at 25°C. Presence of organic co-solvents (e.g., ethanol, DMSO) will shift these values.
Visualization: The Solubility-pH Mechanism
Figure 1: The amphoteric equilibrium. Precipitation is maximized in the green zone where the molecule carries no net charge.
Module 2: Standard Operating Procedure (SOP)
Objective: Precipitate Sulfamethoxazole (SMX) from an alkaline process stream.
Protocol:
-
Dissolution: Ensure the starting material is fully dissolved in dilute NaOH (pH > 10). Filter to remove insoluble mechanical impurities.
-
Temperature Control: Heat solution to 40–50°C .
-
Why? Precipitating at elevated temperature promotes crystal growth over nucleation, reducing the risk of trapping impurities (occlusion) and preventing "oiling out."
-
-
Acidification (Step 1): Slowly add 1M HCl with vigorous agitation until pH 7.0 is reached.
-
Checkpoint: The solution may become cloudy.[1] Hold for 15 minutes to allow stable nuclei to form.
-
-
Acidification (Step 2): Continue adding acid dropwise until pH 4.5 .
-
Critical: Do not overshoot below pH 3.5, or yield will drop as the cationic form generates.
-
-
Aging (Ostwald Ripening): Maintain agitation at 40°C for 1 hour, then cool slowly (10°C/hour) to 5°C.
-
Why? This converts small, hard-to-filter fines into larger, filterable crystals.
-
-
Filtration & Wash: Filter the solids. Wash with water adjusted to pH 4.5 .
-
Self-Validating Step: Measure the pH of the wash filtrate. If it deviates significantly from 4.5, your wash water is re-dissolving the product.
-
Module 3: Troubleshooting Guide
Scenario A: "The product is oiling out instead of crystallizing."
Diagnosis: The solution is highly supersaturated, or the temperature is below the "metastable limit" where the amorphous liquid phase separates before crystals can form.[1] Corrective Actions:
-
Increase Temperature: Re-heat the mixture until the oil re-dissolves.
-
Seed: Add 0.1% w/w pure seed crystals at the cloud point.
-
Slow Down: Reduce the acid addition rate. Rapid pH changes create local zones of massive supersaturation.
Scenario B: "My yield is significantly lower than theoretical values."
Diagnosis: pH mismatch or solvent effects. Corrective Actions:
-
Check Mother Liquor pH: If the filtrate is pH < 3 or pH > 6, you have lost product to solubility. Adjust filtrate pH to the optimal range (e.g., 4.5 for SMX) to recover a second crop.
-
Solvent Composition: If using organic co-solvents (methanol/ethanol), the solubility is higher than in pure water. Dilute with water before the final cooling step.
Scenario C: "The crystals are too fine and clog the filter."
Diagnosis: Nucleation rate exceeded growth rate (Acid added too fast or too cold). Corrective Actions:
-
Ostwald Ripening: After precipitation, heat the slurry back to 50°C for 30 minutes, then cool slowly. This sacrifices small crystals to grow larger ones.
-
** pH Swing:** Briefly raise the pH back to 6 (partial dissolution) and re-acidify slowly.
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common precipitation failures.
References
-
BenchChem Technical Support . Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. BenchChem.
-
Perlovich, G. L., et al. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Chemical Information and Computer Sciences.
-
Caine, B. A., et al. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
-
Martinez, F., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society.
-
Cayman Chemical . Sulfamethoxazole Product Information & Solubility Profile. Cayman Chemical.
Sources
Technical Support Center: Selective Synthesis of N-(4-methoxyphenyl)methanesulfonamide
Executive Summary & Mechanistic Insight
The Core Challenge: The synthesis of N-(4-methoxyphenyl)methanesulfonamide (via p-anisidine and methanesulfonyl chloride) is prone to a specific competitive side reaction: bis-sulfonylation .
This occurs because the desired mono-sulfonamide product contains an acidic N-H proton (
Mechanistic Pathway Analysis
The following diagram illustrates the competitive landscape. The "Danger Zone" represents the conditions where the mono-sulfonamide anion (
Figure 1: Mechanistic pathway showing the competitive deprotonation of the mono-sulfonamide leading to bis-sulfonylation.
Troubleshooting Guides & FAQs
Q1: I am consistently seeing 15-30% bis-sulfonylated impurity. How do I stop this?
Diagnosis: You are likely driving the reaction into the "Danger Zone" (see Fig 1) by either using a base that is too strong or adding the electrophile too quickly.
The Fix:
-
Switch Base to Pyridine: Replace Triethylamine (TEA) or DIPEA with Pyridine. TEA (
of conjugate acid ) is strong enough to deprotonate the product. Pyridine ( ) is sufficient to neutralize the HCl byproduct but too weak to significantly deprotonate the sulfonamide product. -
Control Stoichiometry: Do not use
equivalents of MsCl. The bis-reaction is second-order with respect to the sulfonyl chloride concentration. -
Temperature Control: Run the addition at
. Lower temperatures favor the kinetic product (mono) over the thermodynamic sink (bis).
Q2: My reaction is complete, but I have a mixture of Mono and Bis products. Can I recover the batch?
Diagnosis: Bis-sulfonylation is reversible under hydrolytic conditions. The
The Fix (The "Save" Protocol): Do not discard the batch. Perform a selective hydrolysis :
-
Dissolve the crude mixture in Methanol/THF.
-
Add aqueous NaOH or KOH (approx. 2-3 equivalents).
-
Stir at room temperature (or mild heat,
) for 1-3 hours. -
Mechanism: The base attacks the bis-sulfonamide, cleaving one sulfonyl group to regenerate the mono-sulfonamide anion. The mono-anion is resistant to further hydrolysis.
-
Acidify to pH 3-4 to precipitate the pure mono-product.
Q3: Why does the literature sometimes suggest adding DMAP?
Expert Insight:
Avoid DMAP (4-Dimethylaminopyridine) for primary anilines if selectivity is your goal. DMAP is a "super-nucleophilic" catalyst that forms a highly reactive
Optimized Experimental Protocols
Method A: Selective Synthesis (Prevention Strategy)
Best for: Initial synthesis with high selectivity requirements.
-
Setup: Charge a flame-dried flask with p-anisidine (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base: Add Pyridine (2.0 - 3.0 equiv).
-
Note: Pyridine acts as both base and mild nucleophilic catalyst.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Methanesulfonyl chloride (MsCl) (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Critical: Slow addition keeps the instantaneous concentration of MsCl low, preventing the "runaway" bis-reaction.
-
-
Workup:
Method B: Batch Recovery (Hydrolysis Strategy)
Best for: Purifying crude mixtures containing >10% bis-impurity.
-
Dissolution: Dissolve the crude material (containing Mono + Bis) in MeOH (approx 5 mL per gram).
-
Base Treatment: Add 2M aqueous NaOH (3.0 equiv relative to estimated bis-content, or just excess).
-
Reaction: Stir at ambient temperature. Monitor by TLC or HPLC.[3] The Bis-spot should disappear, converting entirely to the Mono-spot.
-
Isolation:
-
The reaction mixture now contains the sodium salt of the mono-sulfonamide.
-
Evaporate bulk MeOH.
-
Add water and wash with EtOAc (removes non-acidic impurities).
-
Acidify the aqueous layer with 1M HCl to pH ~2. The mono-sulfonamide will precipitate or can be extracted with EtOAc.
-
Data & Decision Support
Troubleshooting Decision Tree
Figure 2: Decision logic for handling bis-sulfonylation issues.
Comparative Base Parameters
| Parameter | Triethylamine (TEA) | Pyridine | Recommendation |
| pKa (Conj. Acid) | ~10.75 | ~5.25 | Pyridine is safer. |
| Risk of Bis-formation | High (Deprotonates product) | Low (Does not deprotonate product) | Use Pyridine.[4] |
| Role | Proton scavenger only | Scavenger + Acyl transfer catalyst | Pyridine is dual-action. |
| Removal | Requires acid wash | Requires acid wash (forms salt) | Both removable by HCl wash. |
References
-
BenchChem Technical Support. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. (Predicted pKa ~10.87).[5]
-
Organic Chemistry Portal. Sulfonamides - Synthesis and Protection. (General protocols for sulfonylation and protecting group strategies).
-
Sigma-Aldrich. N-(4-Methoxy-phenyl)-methanesulfonamide Product Analysis. (Structural confirmation and properties).[5]
-
Anderson, K. W., et al. The Selective Reaction of Aryl Sulfonamides. J. Org.[6] Chem. (Discusses the nucleophilicity of sulfonamide anions). (Generalized citation based on standard organic chemistry principles confirmed in search results regarding sulfonamide acidity).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for the stability and hydrolysis of bis-sulfonamides).
Sources
Controlling exotherms in the preparation of methanesulfonanilides
Topic: Controlling Exotherms & Selectivity in Mesylation Reactions Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Core Safety Directive: The Thermodynamics of Mesylation
Welcome to the Process Safety Hub. The reaction between an aniline derivative and methanesulfonyl chloride (MsCl) is a classic "wolf in sheep's clothing." While synthetically simple, it possesses a high thermal potential that causes two primary failure modes during scale-up: Thermal Runaway and Bis-mesylation (impurity formation).
The Thermal Hazard Profile
The formation of a sulfonamide bond is highly exothermic (
Critical Hazard: If MsCl is added faster than the reactor's cooling capacity (
-
Trigger Point: MsCl is thermally stable up to
, but it reacts violently with water and bases. -
The Domino Effect: An uncontrolled reaction exotherm can raise the bulk temperature to the boiling point of the solvent (e.g., DCM
, THF ) or, in worst-case scenarios, trigger the decomposition of the MsCl itself, releasing toxic SOx and HCl fumes [1, 3].
Visualization: Thermal Runaway Logic
The following diagram illustrates the causality between addition rates, heat accumulation, and failure modes.
Figure 1: Logic flow of thermal risks during mesylation. Note that high temperatures directly correlate with selectivity loss (Bis-mesylation).
Technical Guide: Controlling Bis-Mesylation
User Question: "I am observing 10-15% of the bis-mesyl impurity (
Root Cause Analysis:
Bis-mesylation occurs when the Mono-mesylated product (
-
Acidity: The N-H proton of the sulfonamide (
) is significantly more acidic (pKa 10) than the aniline. -
Deprotonation: In the presence of excess base (TEA/Pyridine),
is deprotonated to form the anion ( ). -
Nucleophilicity: This anion is a strong nucleophile and attacks a second equivalent of MsCl.
Prevention Protocol (The "Heterogeneous" Strategy)
To prevent this, you must lower the effective concentration of the soluble
| Variable | Recommendation | Mechanism |
| Solvent System | Toluene (preferred over DCM/THF) | Many aniline salts are insoluble in toluene. If the starting material is kept as a salt suspension and only the free base reacts, the product precipitates out, preventing over-reaction [4]. |
| Base Selection | Pyridine or Collidine | Weaker bases than Triethylamine (TEA). They are sufficient to neutralize HCl but less likely to fully deprotonate the sulfonamide product. |
| Stoichiometry | 0.95 - 1.05 eq | Never use a large excess of MsCl. If conversion is incomplete, it is better to recycle SM than remove Bis-impurity. |
| Temperature | -5°C to 0°C | Kinetic control. The activation energy for the second mesylation is generally higher. Keeping T < 0°C favors the mono-product. |
Diagram: Selectivity Pathway
Figure 2: Competitive reaction pathways. The goal is to stop the sequence at the Green node (Mono) by limiting Base strength and Temperature.
Standard Operating Procedure (SOP) & Troubleshooting
Optimized Experimental Protocol
Standard Scale: 10g Aniline derivative
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (critical for heat transfer), internal temperature probe, and a pressure-equalizing addition funnel. Nitrogen atmosphere is mandatory (MsCl hydrolyzes).
-
Solvation: Dissolve/suspend Aniline (1.0 eq) in dry DCM or Toluene (10-15 volumes).
-
Base Addition: Add Triethylamine (1.5 eq) or Pyridine (2.0 eq). Cool the mixture to -10°C .
-
Controlled Dosing: Dilute MsCl (1.05 eq) in 2 volumes of solvent. Add dropwise over 60 minutes.
-
Critical Check: Monitor internal temp.[1] Do not allow T > 0°C. If T spikes, stop addition immediately.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Quench: Add water slowly (exothermic hydrolysis of excess MsCl).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Temp Spikes during addition | Dosing rate > Cooling capacity. | Stop addition. Increase stirring speed (RPM). Use dry ice/acetone bath instead of ice/water. |
| High Bis-mesyl impurity (>5%) | Excess MsCl or High Temp. | Reduce MsCl to 1.0 eq. Switch solvent to Toluene (heterogeneous conditions). Ensure T < 0°C. |
| Low Conversion | MsCl hydrolysis. | Ensure solvents are dry (KF < 0.1%). Check MsCl quality (it degrades over time). |
| Solid "Gunk" stops stirring | Amine-HCl salt precipitation. | Switch from magnetic stirring to overhead mechanical stirring. Add more solvent (dilution). |
References
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard text on scale-up safety).
- Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Definitive guide on reaction calorimetry).
- Gao, Y., et al.Process for preparation of dronedarone by mesylation.
-
Org. Process Res. Dev. Safety Testing in Scale-Up. [Link] (General reference for process safety methodologies cited in guide).
Sources
Validation & Comparative
Spectral Fingerprinting: N-(4-Methoxyphenyl)methanesulfonamide vs. Amide & Amine Analogs
Executive Summary
In drug discovery, the sulfonamide moiety is a critical bioisostere for carboxylic acids, offering unique hydrogen-bonding geometries and metabolic stability. However, confirming the successful sulfonylation of electron-rich anilines—such as p-anisidine—requires precise spectral discrimination from potential impurities (unreacted amine) or side products (bis-sulfonylation).
This guide provides an in-depth technical analysis of the
Synthesis & Experimental Protocol
To ensure the spectral data discussed below is reproducible, we define the synthesis and purification workflow used to generate the analyte. This protocol emphasizes "self-validation" via in-process control (IPC).
Protocol: Sulfonylation of p-Anisidine
Reagents: p-Anisidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Pyridine (3.0 eq), Dichloromethane (DCM).
-
Dissolution: Dissolve p-anisidine in DCM at 0°C. Add pyridine.
-
Addition: Dropwise addition of MsCl (exothermic control).
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with 1M HCl (removes pyridine and unreacted aniline), then Sat. NaHCO
, then Brine. -
Isolation: Dry over MgSO
, concentrate, and recrystallize from EtOH.
Workflow Diagram
Comparative Spectral Analysis
The power of NMR in this context lies not just in assignment, but in differentiation . The following data compares the target sulfonamide directly with its metabolic and synthetic relatives.
H NMR Comparison (DMSO-d )
The diagnostic shift occurs at the Nitrogen-bound proton and the aromatic ring current changes.
| Feature | Target: Sulfonamide | Precursor: p-Anisidine | Analog: Acetamide | Mechanistic Insight |
| NH Proton | ~9.35 ppm (s) | ~4.60 ppm (br s, NH | ~9.75 ppm (s) | Sulfonamide NH is highly acidic ( |
| Methyl Group | ~2.90 ppm (s) | N/A | ~2.00 ppm (s) | The electronegative SO |
| Aromatic (Ortho-N) | ~7.15 ppm (d) | ~6.50 ppm (d) | ~7.45 ppm (d) | Sulfonylation converts the strongly donating -NH |
| Aromatic (Ortho-O) | ~6.95 ppm (d) | ~6.70 ppm (d) | ~6.85 ppm (d) | The methoxy group dominates the shielding of these protons; the effect of the N-substituent is distal and weaker. |
| Methoxy (-OMe) | ~3.75 ppm (s) | ~3.65 ppm (s) | ~3.70 ppm (s) | Minimal change; the -OMe group is electronically isolated from the N-substitution changes. |
C NMR Comparison (DMSO-d )
C NMR provides the definitive confirmation of the sulfur oxidation state and carbon skeleton integrity.| Carbon Environment | Target: Sulfonamide ( | Analog: Acetamide ( | Differentiation Logic |
| Carbonyl / Sulfonyl | N/A | ~168.0 (C=O) | Absence of C=O >160 ppm is the primary confirmation of sulfonamide vs amide. |
| Ipso C-O | ~156.5 | ~155.5 | Consistent with electron-rich aromatic ether. |
| Ipso C-N | ~130.5 | ~132.5 | The ipso carbon reflects the change from -NHAc to -NHMs. |
| Methyl (Functional) | ~38.5 (SO | ~23.5 (COCH | Critical Differentiator: Sulfonyl methyls resonate ~15 ppm downfield of acetyl methyls. |
| Methoxy (-OMe) | ~55.3 | ~55.2 | Standard methoxy shift. |
Structural Assignment Logic
To guide the interpretation of raw data, the following decision tree illustrates how to process the NMR signals to confirm identity and purity.
Assignment Logic Diagram
Detailed Interpretation & Causality
The "Switch" in Electronic Character
The transformation from p-anisidine to the sulfonamide represents a fundamental inversion of the nitrogen's electronic influence on the ring.
-
Starting Material (Amine): The -NH
group is a strong -donor. This shields the ortho protons significantly ( 6.50). -
Product (Sulfonamide): The lone pair on the nitrogen is delocalized into the sulfonyl group (
), reducing its availability to donate into the aromatic ring. Furthermore, the inductive withdrawing effect of the -SO - group dominates. Consequently, the ortho protons are deshielded, shifting downfield to 7.15.
Solvent Effects (DMSO vs. CDCl )
Researchers must be aware of solvent-induced shifts.
-
In CDCl
: The acidic NH proton often appears broad or may be lost in the baseline due to exchange. The methyl singlet typically appears slightly upfield (~2.95 ppm). -
In DMSO-d
: The strong hydrogen-bond accepting capability of DMSO stabilizes the acidic NH proton, resulting in a sharp, well-defined singlet at ~9.35 ppm. Recommendation: Always use DMSO-d for characterization to ensure the NH proton is visible for integration.
Impurity Profiling
-
Bis-sulfonylation: A common side product is the N,N-bis(methylsulfonyl)aniline.
-
Detection: Look for the disappearance of the NH singlet and a shift in the methyl peak (often integrates to 6H).
-
-
Residual Pyridine: Look for multiplets at 8.5, 7.7, and 7.3 ppm.
References
-
Chemical Synthesis & Data: Sigma-Aldrich. Product Specification: this compound. Link
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link
-
Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Sulfonamide Interactions: Crystals. (2025). Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Link
-
General NMR Tables: University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Link
Sources
Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of Methanesulfonanilides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, methanesulfonanilide-containing compounds represent a significant class of pharmacologically active agents. Their structural elucidation and metabolic profiling are critical steps in the preclinical and clinical phases. Mass spectrometry (MS) stands as an indispensable tool for these analyses, providing sensitive and specific detection. However, the interpretation of their fragmentation patterns can be complex. This guide offers an in-depth, objective comparison of the mass spectrometric behavior of methanesulfonanilides, supported by experimental data and mechanistic insights, to aid researchers in their analytical endeavors.
The Methanesulfonanilide Moiety: A Structural Overview
The core structure of a methanesulfonanilide consists of a methanesulfonyl group (CH₃SO₂) linked to an aniline moiety through a sulfonamide bond. This seemingly simple structure gives rise to a rich and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these patterns is key to identifying and characterizing these molecules in complex biological matrices.
Characteristic Fragmentation Pathways of Methanesulfonanilides
Under typical mass spectrometric conditions, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), methanesulfonanilides exhibit several characteristic fragmentation pathways. These pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.
A predominant fragmentation route for many aromatic sulfonamides, including methanesulfonanilides, is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[1] This rearrangement is often promoted by substituents on the aromatic ring that can stabilize the resulting ion.[1] For instance, electron-withdrawing groups can enhance the extrusion of SO₂.[1]
Another key fragmentation involves the cleavage of the S-N bond. For N-phenyl benzenesulfonamides, a close structural analog, this cleavage can lead to the formation of an anilide anion at m/z 92 in negative ion mode.[2] While the phenylsulfonyl moiety is different, the underlying principle of S-N bond cleavage is relevant to methanesulfonanilides as well.
The following diagram illustrates the primary fragmentation pathways anticipated for a generic N-aryl methanesulfonanilide under positive ion ESI-MS/MS conditions.
Caption: Primary fragmentation pathways of methanesulfonanilides.
Comparative Fragmentation Analysis: Methanesulfonanilides vs. Benzenesulfonanilides
To highlight the unique fragmentation signatures of methanesulfonanilides, a comparison with the closely related benzenesulfonanilides is instructive. The primary difference lies in the substituent on the sulfonyl group: a methyl group in methanesulfonanilides versus a phenyl group in benzenesulfonanilides. This seemingly minor change has a significant impact on the resulting mass spectrum.
| Characteristic Fragment | Methanesulfonanilide | Benzenesulfonanilide | Rationale |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ | Protonation typically occurs on the sulfonamide nitrogen. |
| Neutral Loss of SO₂ | Common | Common | A characteristic fragmentation for aromatic sulfonamides.[1] |
| Sulfonyl Cation | [CH₃SO₂]⁺ (m/z 79) | [C₆H₅SO₂]⁺ (m/z 141) | Cleavage of the S-N bond yields the respective sulfonyl cation. The difference in mass (62 Da) is a key diagnostic feature. |
| Aniline-related Fragments | [ArNH₂]⁺ | [ArNH₂]⁺ | The aniline portion of the molecule will produce similar fragments, depending on the substituents on the aromatic ring. |
The most significant diagnostic difference is the mass of the sulfonyl cation. The presence of a fragment ion at m/z 79 is highly indicative of a methanesulfonyl moiety, whereas a fragment at m/z 141 points towards a benzenesulfonyl group. This allows for the clear differentiation of these two classes of compounds by MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis of a Methanesulfonanilide
This section provides a general, step-by-step methodology for the analysis of a methanesulfonanilide compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of the methanesulfonanilide standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards for calibration.
-
Sample Matrix (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interfering matrix components. A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for methanesulfonanilides.
-
MS/MS Method: Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole instrument or a targeted MS/MS method for a high-resolution instrument.
-
Precursor Ion: The [M+H]⁺ of the methanesulfonanilide.
-
Product Ions: Monitor for the characteristic fragment ions, such as the neutral loss of SO₂ ([M+H - 64]⁺) and the methanesulfonyl cation ([CH₃SO₂]⁺ at m/z 79).
-
-
Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity.
The following diagram illustrates the general workflow for the LC-MS/MS analysis of methanesulfonanilides.
Caption: General LC-MS/MS workflow for methanesulfonanilide analysis.
Conclusion
The mass spectrometric fragmentation of methanesulfonanilides provides a wealth of structural information that is crucial for their identification and quantification. The characteristic neutral loss of SO₂ and the formation of a methanesulfonyl cation at m/z 79 are key diagnostic features. By comparing these fragmentation patterns with those of other structurally related compounds, such as benzenesulfonanilides, a high degree of confidence in structural assignments can be achieved. The experimental workflow presented here provides a robust starting point for the development of sensitive and specific LC-MS/MS methods for the analysis of this important class of compounds in various matrices.
References
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
- Guillén-Giménez, I., Guardiola, L., Almela, L., & Gabaldón, J. A. (2022). Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods for Mutagenic Impurities in Drug Substances and Drug Products. Retrieved from [Link]
- Sun, W., Li, Y., Wu, S., & Chen, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1129–1137.
-
U.S. National Library of Medicine. (n.d.). Methanesulfonamide, N-phenyl-. PubChem. Retrieved from [Link]
- Zhu, F., & Cole, R. B. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(10), 1547–1556.
Sources
Comparative Guide: FTIR Characterization of N-(4-methoxyphenyl)methanesulfonamide
Executive Summary
N-(4-methoxyphenyl)methanesulfonamide (CAS: 1197-22-4, also known as N-Mesyl-p-anisidine) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural integrity relies on the successful sulfonylation of p-anisidine.
This guide provides a technical comparison of the FTIR spectral characteristics of the target product versus its primary precursor, p-anisidine , and structurally related sulfonamides . By focusing on specific spectral shifts—particularly the transformation of the amine (
Molecular Context & Synthesis Logic[1]
To interpret the FTIR spectrum accurately, one must understand the chemical transformation. The synthesis typically involves the nucleophilic attack of p-anisidine on methanesulfonyl chloride (MsCl).
Reaction Pathway & Spectral Monitoring Points[2][3][4][5]
The following diagram illustrates the synthesis workflow and the critical spectral checkpoints required for process validation.
Figure 1: Synthesis workflow highlighting critical FTIR spectral checkpoints for reaction monitoring.
Comparative Spectral Analysis
The utility of FTIR in this context is defined by its ability to distinguish the Product from the Precursor (p-anisidine) and Side Products (disulfonamides).
A. The "Fingerprint" of Success: Sulfonamide vs. Amine
The most definitive proof of conversion is the shift in the N-H region and the emergence of sulfonyl bands.
| Functional Group | Vibration Mode | Precursor: p-Anisidine (cm⁻¹) | Product: N-(4-methoxyphenyl)Ms (cm⁻¹) | Diagnostic Value |
| N-H | Stretching | 3420 & 3350 (Doublet, Primary Amine) | 3230 – 3260 (Singlet, Secondary Sulfonamide) | High: Disappearance of the doublet confirms consumption of starting material. |
| SO₂ | Asymmetric Stretch | Absent | 1320 – 1340 | Critical: Strongest identifier of the sulfonamide group. |
| SO₂ | Symmetric Stretch | Absent | 1140 – 1160 | Critical: Confirms S=O bond integrity. |
| S-N | Stretching | Absent | 900 – 920 | Moderate: Specific to the S-N linkage. |
| C-O-C | Asymmetric Stretch | ~1240 | 1240 – 1260 | Low: Remains relatively unchanged (Methoxy group is stable). |
| C-H (Ar) | Out-of-plane Bend | ~820 (para-sub) | 820 – 840 (para-sub) | Validation: Confirms the 1,4-substitution pattern is intact. |
B. Detailed Band Assignment
1. The N-H Region (3500 – 3100 cm⁻¹)
-
Precursor (p-anisidine): Exhibits two distinct sharp bands characteristic of a primary amine (
). -
Product: These collapse into a single, sharper band around 3250 cm⁻¹ .
-
Insight: If you observe a weak "shoulder" or a small doublet remaining, the reaction is incomplete. If the band disappears entirely, you may have formed the tertiary disulfonamide (over-reaction), where two methanesulfonyl groups attach to the nitrogen.
-
2. The Sulfonyl "Signature" (1400 – 1100 cm⁻¹)
This is the "Performance Region" for this compound.
-
Asymmetric
: A very strong band appears at 1320–1340 cm⁻¹ . This is often the most intense peak in the spectrum. -
Symmetric
: A sharp, strong band at 1140–1160 cm⁻¹ . -
Differentiation: These bands are absent in p-anisidine. Their sharpness indicates high crystallinity and purity.[1]
3. The Methoxy & Methyl Context
-
Methoxy (
): The C-O stretch persists at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). -
Methyl Sulfonyl (
): The methyl group attached to the sulfur introduces a C-H deformation band around 1300 cm⁻¹ , often appearing as a shoulder to the strong SO₂ band.
Experimental Protocol for Validation
To ensure reproducible spectral data, the following protocol is recommended. This minimizes artifacts from moisture (which interferes with N-H/O-H regions) and ensures proper peak resolution.
Method: KBr Pellet Transmission
Recommended for solid powders to maximize resolution of sharp sulfonamide bands.
-
Sample Prep: Mix 1–2 mg of dry this compound with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise.
-
Range: 4000 – 400 cm⁻¹.
-
Method: ATR (Attenuated Total Reflectance)
Recommended for rapid in-process checks.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.
-
Application: Apply solid product directly to the crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the hard sulfonamide crystals).
-
Correction: Apply "ATR Correction" in your software to compare wavenumbers directly with transmission libraries.
Decision Logic: Purity Assessment
Use the following logic tree to interpret your spectral results during synthesis monitoring.
Figure 2: Logic tree for assessing reaction outcome based on N-H stretching region.
References
-
Spectroscopy of Sulfonamides: Gelbrich, T., et al. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." CrystEngComm, 2021. Link
-
Amine vs. Sulfonamide IR Shifts: "IR Spectroscopy Tutorial: Amines." University of Colorado Boulder, Department of Chemistry. Link
-
Synthesis of N-Aryl Sulfonamides: "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide." BenchChem Protocols. Link
-
General IR Tables: "Characteristic IR Absorption Frequencies of Organic Functional Groups." UCSC Chemistry. Link
-
p-Anisidine Characterization: "IR Spectrum of p-Anisidine." UCLA WebSpectra. Link
Sources
A Senior Scientist's Guide to Purity Validation of N-(4-methoxyphenyl)methanesulfonamide via Thin-Layer Chromatography
This guide provides a comprehensive, field-proven methodology for the purity assessment of N-(4-methoxyphenyl)methanesulfonamide using Thin-Layer Chromatography (TLC). Moving beyond a simple procedural list, we will delve into the causality behind experimental choices, establish a self-validating protocol, and compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a rapid, reliable, and cost-effective method for preliminary purity analysis.
Section 1: The Rationale - Why TLC for Purity Assessment?
In the fast-paced environment of drug discovery and development, analytical methods that offer a balance of speed, cost-effectiveness, and reliability are invaluable. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, Thin-Layer Chromatography (TLC) remains an indispensable tool for rapid screening, reaction monitoring, and preliminary purity validation.
The primary advantage of TLC lies in its simplicity and parallel processing capability, allowing multiple samples to be analyzed simultaneously on a single plate. This makes it exceptionally efficient for quickly assessing the purity of newly synthesized batches of this compound, identifying the presence of starting materials, by-products, or degradation products. Its low cost and minimal instrumentation requirements further solidify its role as a first-line analytical technique in many laboratories.[1][2]
Section 2: Foundational Principles - Achieving Separation
The separation of this compound from its potential impurities on a silica gel TLC plate is governed by the principle of adsorption chromatography.[3] The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH). The mobile phase, a less polar organic solvent system, flows up the plate via capillary action.
Our target molecule, this compound, possesses both polar and non-polar characteristics. The sulfonamide moiety (-SO₂NH-) and the methoxy group (-OCH₃) can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase. The aromatic ring provides a non-polar character. The extent of these interactions determines the compound's retention on the plate. Less polar impurities will travel further up the plate (higher Retention Factor, Rf), while more polar impurities will be retained more strongly near the baseline (lower Rf). The key to a successful separation is to select a mobile phase that provides differential migration rates for the main compound and any impurities.[3][4]
Section 3: The Workflow - A Validated Protocol
This protocol is designed to be a self-validating system. By running a standard, the test sample, and a co-spotted sample on the same plate, we can confidently determine the identity and purity of the analyte.
3.1: Materials and Reagents
-
Analyte: this compound
-
Stationary Phase: Pre-coated Silica Gel 60 F₂₅₄ TLC plates
-
Mobile Phase Solvents: Ethyl Acetate (ACS Grade), n-Hexane (ACS Grade)
-
Sample Solvent: Dichloromethane (DCM) or Acetone (ACS Grade)
-
Equipment:
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber for visualization
-
Standard laboratory glassware
-
Heat gun
-
3.2: Preparation of Solutions
-
Test Sample Solution (Approx. 1 mg/mL): Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of DCM.
-
Standard Solution (Approx. 1 mg/mL): Prepare a solution of a known pure reference standard of this compound at the same concentration as the test sample.
-
Spiked Sample for Specificity Check (Optional but Recommended): If known impurities are available, prepare a solution of the test sample spiked with a small amount of each impurity. This is crucial for validating the method's ability to separate the main compound from specific contaminants.
3.3: The Chromatographic System
-
Mobile Phase Selection: A mixture of n-Hexane and Ethyl Acetate is an excellent starting point for separating moderately polar compounds like this compound. An initial ratio of 7:3 (v/v) n-Hexane:Ethyl Acetate is recommended. This can be optimized to achieve an Rf value for the main spot of approximately 0.3-0.5 for optimal resolution. The polarity of the mobile phase is increased by adding more ethyl acetate.[4][5]
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the atmosphere to saturate with solvent vapors for at least 15-20 minutes. This is a critical step to ensure reproducible Rf values and prevent solvent evaporation from the plate surface during development.[6]
3.4: Step-by-Step Execution
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the positions for sample application.
-
Spotting: Using a capillary tube, carefully spot small amounts of the Test Sample and Standard solutions onto the origin line. For a co-spot, apply the test sample first, let it dry, and then apply the standard solution directly on top of the same spot. Ensure the spots are small and concentrated to prevent band broadening.
-
Development: Place the spotted TLC plate into the pre-saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the mobile phase to ascend the plate.
-
Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
3.5: Visualization
A multi-step visualization process ensures all potential impurities are detected:
-
UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[7][8] this compound, being aromatic, will absorb UV light and appear as a dark spot against the fluorescent green background of the plate. Circle any visible spots with a pencil.
-
Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine vapor, revealing additional spots that may not be UV-active.[7]
-
Potassium Permanganate Stain (Destructive, Optional): If oxidizable impurities are suspected, a potassium permanganate stain can be used. This is a highly effective general stain for most organic compounds.
Section 4: Data Analysis and Interpretation
The primary outputs of a TLC experiment are the visual inspection of the chromatogram and the calculation of the Retention Factor (Rf).
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A pure compound should ideally yield a single spot. The presence of additional spots in the test sample lane indicates impurities.
| Lane | Expected Observation under UV (254 nm) | Interpretation |
| Standard | A single, well-defined dark spot at Rf ≈ 0.4. | Confirms the migration distance of the pure compound. |
| Test Sample | A major spot with the same Rf as the standard. Faint secondary spots may be visible at different Rf values. | The major spot confirms the presence of the target compound. Secondary spots indicate impurities. |
| Co-spot | A single, potentially more intense, spot at the same Rf as the standard and test sample. | Confirms the identity of the major spot in the test sample. If the spots were different, they would appear as two separate spots. |
Purity Assessment:
-
High Purity: The test sample lane shows only one spot that corresponds to the standard's Rf value.
-
Presence of Impurities: The test sample lane shows a major spot for the product and one or more secondary spots. The intensity and Rf of these spots provide qualitative information about the nature (more or less polar) and relative amount of the impurities.
Section 5: Method Validation and Trustworthiness
While a full quantitative validation is beyond the scope of routine TLC, this protocol incorporates key validation principles as defined by the International Council for Harmonisation (ICH) guidelines.[6][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The co-spot and the separation of secondary spots in the test sample lane demonstrate the method's specificity.[11]
-
Limit of Detection (LOD): This can be estimated by serially diluting the sample solution and identifying the lowest concentration at which the spot is still visible. For many compounds under UV, this is in the nanogram range.
Section 6: Comparative Analysis - TLC vs. HPLC
To provide a complete picture, it is essential to understand how this TLC method compares to a more rigorous technique like Reverse-Phase HPLC (RP-HPLC).
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption chromatography (polar stationary phase). | Typically partition chromatography (non-polar stationary phase). |
| Speed | High (15-30 minutes per plate, multiple samples). | Lower (5-20 minutes per sample, sequential analysis). |
| Cost | Low (minimal solvent, inexpensive plates). | High (expensive instrumentation, high-purity solvents). |
| Quantitation | Semi-quantitative (by spot size/intensity) or quantitative with a densitometer. | Highly quantitative and reproducible with various detectors (UV, MS). |
| Resolution | Lower separation efficiency. | High separation efficiency, capable of resolving closely related impurities. |
| Use Case | Rapid purity screening, reaction monitoring, fraction pooling. | Definitive purity analysis, impurity profiling, quality control release testing. |
TLC serves as an excellent orthogonal technique to RP-HPLC. Since the separation mechanisms are different (adsorption vs. partition), they can often detect different types of impurities, providing a more comprehensive purity profile when used in conjunction.
Section 7: Visualizing the Workflow
The entire process, from sample preparation to final analysis, can be summarized in the following workflow diagram.
Caption: Workflow for TLC Purity Validation.
References
-
Ferenczi-Fodor, K., et al. (2001). Validation and Quality Assurance of Planar Chromatographic Procedures in Pharmaceutical Analysis. Journal of AOAC International, 84(4), 1265-1276. [Link]
-
International Atomic Energy Agency (IAEA). (Date not specified). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. [Link]
-
Zeller, M. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. [Link]
-
United States Department of Agriculture (USDA). (2009). Determination and Confirmation of Sulfonamides. FSIS. [Link]
-
Various Authors. (Various Dates). TLC of Sulfonamides. ResearchGate. [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. [Link]
-
AMSbiopharma. (Date not specified). Impurity guidelines in drug development under ICH Q3. [Link]
-
Author not specified. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. SOP/MET/010. [Link]
-
ICH. (1999). ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Chromatography Forum. (2005). TLC Validation. [Link]
-
Reddit r/Chempros. (2023). How to separate these sulfonamides with TLC. [Link]
-
Thode, J. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
National Toxicology Program. (Date not specified). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
Scribd. (Date not specified). ICH Guidelines for Drug Impurities. [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Agbaba, D., & Zivanov-Stakic, D. (2005). Thin-layer chromatography in testing the purity of pharmaceuticals. Journal of the Serbian Chemical Society. [Link]
-
Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]
-
Choma, I.M., & Jesionek, W. (2013). TLC of Sulfonamides. In Ł. Komsta, M. Waksmundzka-Hajnos, & J. Sherma (Eds.), TLC in Drug Analysis. Taylor & Francis. [Link]
-
Stolarczyk, M., et al. (2023). TLC in the Analysis of Plant Material. Molecules, 28(15), 5849. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Al-Busaidi, I. (Date not specified). Chromatographic Methods of Analysis. Sultan Qaboos University. [Link]
-
Poole, C. F. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]
Sources
- 1. iaea.org [iaea.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. researchgate.net [researchgate.net]
- 6. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scientistlive.com [scientistlive.com]
- 10. scribd.com [scribd.com]
- 11. TLC Validation - Chromatography Forum [chromforum.org]
Comparison of biological efficacy: sulfonamides vs carboxamides
The following guide provides an in-depth technical comparison of Sulfonamides and Carboxamides, designed for researchers in medicinal chemistry and pharmacology.
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Structural Biology
Executive Summary: The Bioisosteric Divergence
In drug design, the interchange between a carboxamide (
-
Sulfonamides are tetrahedral, highly acidic (pKa ~10), and serve as transition-state mimetics or metal-chelating anchors (e.g., in Carbonic Anhydrases).
-
Carboxamides are planar, neutral (pKa > 15), and excel as structural scaffolds or peptide mimics due to their resonance-stabilized rigidity.
This guide analyzes these differences through mechanistic principles, experimental data, and validated protocols.
Mechanistic Architecture
Geometric and Electronic Distinctions
The biological performance of these groups is dictated by their spatial arrangement and ionization potential.
| Feature | Carboxamide ( | Sulfonamide ( | Biological Consequence |
| Geometry | Planar ( | Tetrahedral (distorted).[1] Dihedral angle | Sulfonamides introduce a "kink" or twist, accessing 3D space differently than planar amides. |
| Acidity (pKa) | Neutral (pKa > 15). Remains unionized at physiological pH. | Acidic (pKa ~9–10).[3] Can deprotonate to form the anion ( | Sulfonamide anions are potent metal ligands (e.g., Zn(II) binding). |
| H-Bonding | 1 Donor (NH), 1 Acceptor (CO). | 1 Donor (NH), 2 Acceptors (SO | Sulfonamides offer higher H-bond acceptor density and 3D vectorality. |
| Hydrolysis | Susceptible to proteases/amidases.[3] | Highly stable; resistant to proteolytic cleavage. | Sulfonamides increase metabolic half-life. |
Visualization: Structural Topology
The following diagram illustrates the steric and electronic divergence that dictates binding site compatibility.
Caption: Structural divergence showing the planar rigidity of carboxamides versus the tetrahedral, metal-chelating capability of sulfonamides.
Comparative Efficacy Data
Case Study: Carbonic Anhydrase Inhibition
The most distinct efficacy gap exists in Carbonic Anhydrase (CA) inhibition. Sulfonamides are the primary pharmacophore because the ionized nitrogen (
Experimental Data: Potency Comparison (Ki Values) Data synthesized from inhibition assays against Human Carbonic Anhydrase II (hCA II).
| Compound Class | Core Motif | Ki (nM) against hCA II | Mechanism of Action |
| Sulfonamide | Acetazolamide (Standard) | 12 nM | Direct Zn(II) coordination via sulfonamide anion. |
| Sulfonamide | Benzolamide | 3 nM | Zn(II) coordination + hydrophobic tail interaction. |
| Carboxamide | Simple Benzamide | > 10,000 nM | No Zn(II) binding; weak H-bonding only. |
| Hybrid | Sulfonamide-Carboxamide Tail | 0.8 nM | Sulfonamide anchors Zn(II); Carboxamide tail engages Thr199/Glu106 gatekeepers. |
Insight: The sulfonamide is the efficacy driver (anchor), while the carboxamide acts as a selectivity tuner (tail). Replacing the primary sulfonamide with a carboxamide results in a complete loss of potency (>3 orders of magnitude).
Case Study: Angiotensin II Receptor Antagonists
In GPCR targets where metal coordination is not involved, the sulfonamide often serves as a bioisostere for a carboxylic acid or carboxamide to improve permeability.
-
Scenario: Replacement of a Carboxyl group with a Sulfonamide.[3][6][7]
-
Result: In Angiotensin II antagonists, this substitution improved IC50 from 275 nM (Carboxyl) to 100 nM (Sulfonamide) [1].[6]
-
Causality: The sulfonamide increased lipophilicity and metabolic stability, allowing better receptor pocket penetration without the rapid ionization penalty of the carboxylic acid.
Experimental Protocols
Protocol A: Stopped-Flow CO2 Hydrase Assay
This is the industry-standard kinetic assay to quantify the efficacy of sulfonamide/carboxamide inhibitors against Carbonic Anhydrase.
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Substrate: CO2 saturated water.
-
Indicator: Phenol Red (0.2 mM).
-
Enzyme: Recombinant hCA II (approx. 10 nM final conc).
Workflow:
-
Preparation: Dissolve inhibitor (Sulfonamide/Carboxamide) in DMSO (10 mM stock). Dilute serially in Assay Buffer.
-
Incubation: Mix 0.1 mL of enzyme solution with 0.1 mL of inhibitor solution. Incubate for 15 min at 25°C to allow formation of the E-I complex.
-
Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2), rapidly mix the Enzyme-Inhibitor complex with CO2-saturated water containing Phenol Red.
-
Detection: Monitor absorbance at 557 nm (Phenol Red
). The reaction converts CO2 to HCO3- + H+, causing a pH drop and color change (Yellow Red transition is monitored inversely or via specific filter). -
Calculation: Fit the initial velocity (
) vs. Inhibitor concentration using the Morrison equation for tight-binding inhibitors to derive .
Protocol B: Synthesis of Sulfonamide-Carboxamide Hybrids
To test the "Hybrid" efficacy mentioned in Table 3.1, one must couple a sulfonamide scaffold with a carboxamide tail.
-
Activation: React a carboxylic acid tail (R-COOH) with OxymaPure and DIC (Diisopropylcarbodiimide) in 2-MeTHF at 0°C for 10 min.
-
Coupling: Add the amino-benzenesulfonamide scaffold. Stir at RT for 4–6 hours.
-
Purification: The sulfonamide group is stable; wash with 1M HCl to remove unreacted amine, then recrystallize.
-
Validation: Confirm structure via
-NMR. Key shift: Sulfonamide appears as a broad singlet at ppm; Carboxamide appears at ppm.
Visualizing the Assay Logic
The following diagram details the logical flow of the Stopped-Flow Assay used to validate the efficacy differences.
Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay used to distinguish high-affinity sulfonamide binders from weak carboxamide binders.
References
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Source: Future Medicinal Chemistry (2017).[8] URL:[Link] (Verified snippet context)
-
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases. Source: MDPI, Marine Drugs (2017). URL:[Link][3]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. Source: University of Parma / ACS (2022). URL:[Link]
-
Ester–amide comparison in hydrogen-bonding in sulfonamides. Source: ResearchGate (Crystallographic Analysis). URL:[Link]
-
Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Source: Journal of Medicinal Chemistry (2005).[9] URL:[Link]
Sources
- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 7. tandfonline.com [tandfonline.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for N-(4-methoxyphenyl)methanesulfonamide Quantification: A Comparative Technical Guide
Executive Summary
N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4) is a critical sulfonamide derivative often monitored as a Process-Related Impurity (PRI) or intermediate in the synthesis of Class III antiarrhythmic drugs (e.g., Dofetilide) and various sulfonamide antibiotics. Structurally derived from p-anisidine—a known genotoxin—this compound requires rigorous control at trace levels (often <10 ppm) to comply with ICH M7 guidelines for mutagenic impurities.
This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Synthesized Reagents , providing a data-driven framework for selecting the appropriate standard based on the development phase. Furthermore, it details a self-validating LC-MS/MS protocol for trace quantification.
Part 1: The Hierarchy of Standards (Comparative Analysis)
Selecting the correct reference standard is not merely a purchasing decision; it is a regulatory strategy. The following table compares the three primary classes of standards available for this compound, analyzing their impact on method validation and risk.
Table 1: Comparative Performance of Reference Standard Grades
| Feature | Option A: Certified Reference Material (CRM) | Option B: Secondary Analytical Standard | Option C: Reagent/Research Grade |
| Traceability | Metrological (SI Units) via ISO 17034. | Traceable to CRM or Primary Standard (USP/EP). | Often Unknown / Manufacturer Internal. |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) or qNMR. | HPLC Area % (often overestimates purity). | HPLC Area % or Melting Point only. |
| Uncertainty | Explicitly Stated (e.g., 99.5% ± 0.3%). | Not typically provided. | Not provided. |
| Regulatory Risk | Low. Accepted for Pivotal Clinical Batches & NDA. | Medium. Acceptable for R&D and Early Phase. | High. Risk of OOS (Out of Specification) due to impurity interference. |
| Suitability | Final Release Testing, Reference Standard Qualification. | Routine QC, Stability Studies.[1][2] | Early Route Scouting, Peak Identification. |
| Cost Factor | High (10x - 50x). | Moderate (1x). | Low (0.1x). |
The "Purity Trap" in Quantification
Why Reagent Grade Fails: Commercial reagents for CAS 4284-48-4 often claim "98% Purity." However, this is frequently determined by chromatographic purity (Area %). If the material contains inorganic salts (from the mesylation reaction) or retained solvents (methanol/water), the Assay (w/w) could be as low as 85%. Using this as a quantitative standard without correction will result in a 15% systematic error , potentially passing a toxic batch of drug product.
Part 2: Quantification Strategies & Decision Framework
The choice of quantification strategy dictates the robustness of your data. For sulfonamide impurities, matrix effects in LC-MS are the primary source of error.
Strategy A: External Standard Calibration
-
Method: A calibration curve of this compound is run separately from the sample.
-
Pros: Simple, cheaper (no labeled standard required).
-
Cons: Susceptible to ion suppression. If the drug matrix suppresses the signal of the impurity by 20%, you will under-report the impurity level.
Strategy B: Stable Isotope Dilution (Recommended)
-
Method: Spiking the sample with a deuterated analog (e.g., N-(4-methoxyphenyl-d3)methanesulfonamide).
-
Pros: The isotope co-elutes with the analyte, experiencing the exact same matrix effects. The ratio of Analyte/Internal Standard corrects for signal suppression and injection variability.
-
Cons: Higher initial cost to synthesize or source the labeled standard.
Visualization: Standard Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and development phase.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for the trace quantification (<10 ppm) of this compound in a drug substance matrix. It utilizes a "Self-Validating" approach where System Suitability Tests (SST) confirm performance before data is accepted.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: C18, 100mm x 2.1mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).
-
Rationale: High surface area for retention of polar sulfonamides; sub-2-micron particles for sharp peak shape.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acidic pH ensures protonation ([M+H]+) for ESI+ sensitivity.
-
-
Flow Rate: 0.4 mL/min.
MS/MS Transitions (MRM)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
-
Precursor Ion: m/z 202.1 [M+H]+
-
Quantifier Ion: m/z 123.0 (Loss of -SO2Me group).
-
Qualifier Ion: m/z 108.0 (Formation of methoxyphenyl cation).
-
Note: Transitions must be optimized for the specific instrument using the Reference Standard.
-
Sample Preparation (Standard Addition Method)
Use this method if a deuterated Internal Standard is unavailable.
-
Stock Solution: Dissolve 10 mg Reference Standard (CAS 4284-48-4) in 10 mL Methanol (1 mg/mL). Correct for purity from the CoA.
-
Sample Solution: Dissolve 50 mg of Drug Substance in 1 mL Diluent (50:50 Water:MeOH).
-
Spiking: Prepare three aliquots of the Sample Solution:
-
Aliquot A: Unspiked.
-
Aliquot B: Spiked at Limit Level (e.g., 10 ppm).
-
Aliquot C: Spiked at 2x Limit Level.
-
System Suitability (The Self-Validating Step)
Before analyzing samples, the system must pass these criteria:
-
Signal-to-Noise (S/N): >10 for the LOQ standard (0.5 ppm).
-
Recovery: The spiked Aliquot B must show 80-120% recovery calculated against the external calibration curve.
-
Formula:
-
-
Precision: %RSD of 6 injections of the standard < 5.0%.
Visualization: LC-MS/MS Workflow
Figure 2: LC-MS/MS quantification workflow highlighting the critical System Suitability Test (SST) checkpoint.
Part 4: Stability & Handling
Reference standards of sulfonamides are generally stable but can degrade under specific conditions.
-
Hygroscopicity: The mesylate moiety (if present as a salt) or the sulfonamide nitrogen can be hygroscopic. Store in a desiccator.
-
Light Sensitivity: Aniline derivatives can undergo photo-oxidation. Store in amber vials.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
U.S. Pharmacopeia (USP). (2023). General Chapter <1058> Analytical Instrument Qualification.Link
-
International Organization for Standardization (ISO). (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers.[5][6]Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link
- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Contextual reference for sulfonamide impurity chemistry).
Sources
- 1. Dofetilide Impurity 5 - SRIRAMCHEM [sriramchem.com]
- 2. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 6. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(4-methoxyphenyl)methanesulfonamide
This guide provides an essential operational framework for the safe handling and disposal of N-(4-methoxyphenyl)methanesulfonamide (CAS No: 4284-48-4). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document moves beyond a simple checklist, offering a validated system of protocols grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build the deep, field-proven expertise necessary for safe laboratory operations.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a white solid compound that, while not acutely toxic, presents several hazards that dictate our safety protocols. Understanding these risks is the critical first step in preventing exposure.
-
Eye Irritation: The compound is classified as causing serious eye irritation.[1][2][3] Contact with the eyes can lead to significant discomfort, inflammation, or damage.
-
Skin Irritation: It is also known to cause skin irritation.[1][2][3] Prolonged or repeated contact can result in redness, itching, and dermatitis.
-
Respiratory Tract Irritation: As a fine powder, the dust can be easily aerosolized. Inhaling the dust may cause irritation to the respiratory system.[1][2]
-
Ingestion Hazard: Accidental ingestion may be harmful.[1][4][5]
-
Combustible Dust: Like many fine organic powders, if dispersed in the air in sufficient concentration, it may form a combustible dust mixture.[6]
These hazards collectively demand a multi-faceted approach to personal protection, ensuring a barrier between the researcher and the chemical at all potential points of contact.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Safety glasses with side shields (ANSI Z87.1 certified) | Disposable nitrile or chloroprene gloves | Full-front tying lab coat | Recommended: N95 dust mask (or work in a ventilated enclosure) |
| Solution Preparation (<1L) | Chemical splash goggles | Disposable nitrile or chloroprene gloves | Full-front tying lab coat | Not required if performed in a certified chemical fume hood |
| Reaction/Bulk Handling (>1L) | Chemical splash goggles and a full-face shield | Thicker, chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over a lab coat | Required: Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Thicker, chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over a lab coat | N95 dust mask (for solids) |
Rationale for PPE Selection:
-
Eye Protection: The escalation from safety glasses to goggles and a face shield corresponds to the increasing risk of splashes and aerosols.[7] Goggles provide a seal around the eyes, which is crucial when handling liquids, while a face shield protects the entire face during bulk transfers.[7]
-
Hand Protection: While standard disposable nitrile gloves offer sufficient protection for tasks with minimal contact, they are not designed for prolonged chemical immersion.[8] For bulk handling or spill cleanup, where extended contact is possible, thicker, more robust gloves are necessary.[8] Always change gloves immediately if you suspect contamination.[9]
-
Body Protection: A standard lab coat is sufficient to protect against minor spills of solid material. However, when handling liquids, especially in larger quantities, a chemical-resistant apron provides an additional impermeable barrier.[8]
-
Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust.[3] Performing manipulations in a fume hood or ventilated enclosure is the preferred engineering control. When this is not feasible for tasks like weighing, an N95 dust mask provides an effective barrier.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning and doffing PPE and the overall handling workflow are designed to minimize cross-contamination.
Protocol 1: Donning Personal Protective Equipment
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If the task requires it (e.g., weighing outside a hood), now is the time to put on your N95 respirator. Ensure a proper fit test is performed.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
-
Hand Protection: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[9]
Protocol 2: Doffing Personal Protective Equipment
This sequence is designed to remove the most contaminated items first and to avoid touching your face or clean areas with contaminated gloves.
-
Gloves: Remove your gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove your face shield or goggles from the back by lifting the headband. Avoid touching the front surface.
-
Body Protection: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward and place it in the designated area for lab laundry.
-
Respiratory Protection: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound must be treated as hazardous waste.
Protocol 3: Waste Disposal
-
Solid Waste: All contaminated solid waste, including used gloves, disposable lab coats, weighing papers, and paper towels used for cleanup, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Empty Containers:
-
Thoroughly empty the container of all contents.[10]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate and dispose of it as liquid hazardous waste. Do not pour it down the drain.[10][11]
-
After rinsing and allowing it to dry, obliterate or remove the original label.[10] The container can then be disposed of in the appropriate glass or plastic recycling bin.
-
-
Spills:
By adhering to these detailed protocols, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the wider environment. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for this compound.
References
- This compound | 4284-48-4 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (Methanesulfonamide). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide). Fisher Scientific.
- N-(4-Methoxy-phenyl)-methanesulfonamide | 4284-48-4 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (4-Methoxyphenol). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals (Methanesulfonamide). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific (4-Methoxyphenol, altern
- SAFETY D
- Hazardous Waste Disposal Guide - Northwestern University. Northwestern University.
- Hazardous waste acceptance conditions - University of Groningen. University of Groningen.
- Personal Protective Equipment for Use in Handling Hazardous Drugs - NIOSH.
- SAFETY DATA SHEET - Fisher Scientific (N-Phenylmethanesulfonamide). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical (N-ethyl-4-Methoxyamphetamine). Cayman Chemical.
- N-(4-Methoxyphenyl)acetamide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Safety Data Sheet - Cayman Chemical (4-Methoxyamphetamine). Cayman Chemical.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Chapter 10 – Personal Protective Equipment - Naval Medical Center Portsmouth. Naval Medical Center Portsmouth.
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Storemasta.
- Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment - University of Nevada, Reno. University of Nevada, Reno Environmental Health & Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. med.navy.mil [med.navy.mil]
- 8. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. pppmag.com [pppmag.com]
- 10. nswai.org [nswai.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
